molecular formula C6H7ClN2 B576609 4-Chloro-2-ethylpyrimidine CAS No. 14331-51-2

4-Chloro-2-ethylpyrimidine

Cat. No.: B576609
CAS No.: 14331-51-2
M. Wt: 142.586
InChI Key: ZPSYDWVKMBOSCI-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylpyrimidine (CAS 14331-51-2) is a chemical compound with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol . This organohalogen compound belongs to the class of functionalized pyrimidines, which are recognized as important building blocks in synthetic organic chemistry . The core pyrimidine structure is a fundamental scaffold found in numerous bioactive molecules, making densely functionalized derivatives like this one particularly valuable for constructing more complex structures . Its primary research application lies in its role as a versatile synthetic intermediate. The chlorine atom at the 4-position of the pyrimidine ring is a reactive site that can undergo substitution with various nucleophiles, enabling the introduction of diverse functional groups . This reactivity allows researchers to efficiently create a wide range of substituted pyrimidine derivatives for screening and development in areas such as medicinal chemistry and materials science. The compound requires specific handling and storage conditions; it is recommended to be stored in a cool place, under an inert atmosphere, and between 2-8°C to maintain stability . According to safety information, it is associated with hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed and may cause skin and eye irritation or respiratory irritation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSYDWVKMBOSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14331-51-2
Record name 4-chloro-2-ethylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Physical and chemical properties of 4-Chloro-2-ethylpyrimidine

[1]

Executive Summary

This compound is a heteroaromatic electrophile serving as a critical scaffold in the synthesis of bioactive pyrimidines.[1] Its value lies in the site-selective reactivity of the C4-chlorine atom, which is highly susceptible to nucleophilic aromatic substitution (

1

Identity & Physicochemical Profile[1][2][3][4]

PropertyData
CAS Number 14331-51-2
IUPAC Name This compound
Molecular Formula

Molecular Weight 142.59 g/mol
SMILES CCC1=NC=CC(Cl)=N1
Appearance Colorless to light yellow liquid (at ambient temp)
Boiling Point ~78–82 °C @ 15 mmHg (Predicted/Analogous)
Density 1.14 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
pKa ~1.5 (Conjugate acid of pyrimidine nitrogen)

Note: While experimental boiling points vary by pressure, the compound exhibits volatility similar to its methyl analog (170–172 °C at 760 mmHg). It should be stored under inert gas at 2–8 °C to prevent hydrolysis.[1]

Synthetic Routes & Manufacturing

The industrial preparation of this compound typically follows a convergent synthesis involving the condensation of an amidine with a C3-electrophile, followed by deformylative chlorination.[1]

Primary Synthetic Pathway[1]
  • Cyclocondensation: Propionamidine hydrochloride is condensed with a C3-synthon such as ethyl 3,3-diethoxypropionate or sodium formylacetate.[1] This yields the intermediate 2-ethylpyrimidin-4(3H)-one (tautomer of 2-ethyl-4-hydroxypyrimidine).[1]

  • Chlorination: The pyrimidinone is treated with phosphoryl chloride (

    
    ), often with a catalytic amount of DMF, to effect the chlorodehydration.
    
Reaction Workflow Diagram

The following diagram illustrates the stepwise conversion from raw materials to the isolated chloride.

SynthesisStart1Propionamidine HClInter2-Ethylpyrimidin-4(3H)-one(Hydroxypyrimidine)Start1->Inter NaOEt/EtOHCyclizationStart2Ethyl 3,3-diethoxypropionateStart2->InterProductThis compound(Target)Inter->Product ChlorinationReagentPOCl3 / DMF (cat.)RefluxReagent->Inter

Figure 1: Convergent synthesis of this compound via cyclocondensation and chlorination.

Chemical Reactivity & Functionalization

The C4 position of the pyrimidine ring is significantly electron-deficient due to the cumulative inductive and mesomeric withdrawal of the two ring nitrogen atoms.[1] This makes the C4-chloride an excellent leaving group.[1]

Nucleophilic Aromatic Substitution ( )

The most common application is the displacement of chloride by nucleophiles (amines, alkoxides, thiols).

  • Mechanism: Addition-Elimination (

    
    ).[1] The nucleophile attacks C4, forming a Meisenheimer-like anionic intermediate stabilized by the ring nitrogens, followed by expulsion of chloride.
    
  • Selectivity: The C4 position is orders of magnitude more reactive than C2 (if C2 were halogenated), but here the C2-ethyl group is inert to

    
    , ensuring exclusive regioselectivity at C4.
    
Palladium-Catalyzed Couplings

This compound serves as an electrophile in cross-coupling reactions.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids using

    
     or 
    
    
    .[1]
  • Buchwald-Hartwig: Amination with sterically hindered amines or anilines that fail under standard

    
     conditions.[1]
    
Reactivity Profile Diagram[1]

ReactivityCoreThis compoundProd14-Amino-2-ethylpyrimidine(Kinase Scaffolds)Core->Prod1 Primary/Secondary Amines(SNAr, Heat/Base)Prod24-Alkoxy-2-ethylpyrimidine(Ethers)Core->Prod2 NaOR / ROH(SNAr)Prod34-Aryl-2-ethylpyrimidine(Biaryls)Core->Prod3 Ar-B(OH)2, Pd(0)(Suzuki Coupling)

Figure 2: Divergent reactivity profile demonstrating key functionalization pathways.

Handling, Stability & Safety

Researchers must adhere to strict safety protocols when handling chloropyrimidines.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture, reverting to the inactive hydroxypyrimidine.

  • Storage: Store under nitrogen or argon at 2–8 °C. Containers should be tightly sealed.

  • Neutralization: Spills should be treated with dilute sodium hydroxide to hydrolyze the compound to the less toxic hydroxy derivative before disposal.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 424447, 4-Chloro-2-methylpyrimidine (Analogous Data). Retrieved from [Link]

  • Organic Syntheses. (1951).[1] 2-Ethyl-4-hydroxypyrimidine Synthesis Protocols. Coll. Vol. 3, p. 394.[1] Retrieved from [Link]

4-Chloro-2-ethylpyrimidine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-2-ethylpyrimidine Safety Data Sheet (SDS) Information Document Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Technical Safety Guide: this compound

CAS No: 14331-51-2 | Formula: C₆H₇ClN₂ | Mol.[1] Weight: 142.59 g/mol [1]

Executive Summary & Chemical Utility

This compound is a specialized heterocyclic building block predominantly used in the synthesis of pharmaceutical scaffolds. Its core utility lies in the C4-chlorine atom , which serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This reactivity, while valuable for synthesis, dictates its safety profile: the compound is moisture-sensitive and capable of generating hydrochloric acid (HCl) upon hydrolysis, necessitating strict moisture-free handling and storage protocols.

Chemical Identity & Physical Characterization

Data synthesized from analog comparisons and specific CAS registry entries.

PropertySpecificationTechnical Insight
Appearance Colorless to pale yellow liquid (or low-melting solid)Color change to dark yellow/brown indicates oxidative degradation or hydrolysis.
Boiling Point ~170–175°C (Predicted based on Methyl analog)High boiling point suggests low vapor pressure, but aerosols remain a respiratory hazard.
Density ~1.1–1.2 g/cm³Denser than water; sinks in aqueous spills, complicating cleanup.
Solubility Soluble in DCM, EtOAc, DMSO; Decomposes in WaterDo not use aqueous extraction without buffering; rapid hydrolysis occurs.
Reactivity Electrophilic (SₙAr active)Highly reactive toward amines, thiols, and alkoxides.
Hazard Identification & Mechanistic Risk Assessment

Unlike standard SDS templates, we analyze why these hazards exist based on the molecule's electronic structure.

GHS Classification: WARNING [2][3]

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][5][6][7][8][9]

  • H335: May cause respiratory irritation.[4][5][6][8]

The "Hidden" Hazard: Hydrolytic Acid Generation The electron-deficient pyrimidine ring activates the C4-chlorine. Upon contact with moisture (in air or mucous membranes), the following reaction occurs:


Safety Implication:  While labeled an "Irritant," prolonged contact with moisture on skin or eyes will generate localized hydrochloric acid, potentially escalating the injury to a chemical burn.

Visualizing the Reactivity Hazard:

ReactivityPathway Figure 1: Hydrolysis Mechanism Generating Acidic Hazards Compound This compound Intermediate Transition State (Tetrahedral) Compound->Intermediate Nucleophilic Attack Moisture Moisture / Humidity Moisture->Intermediate Product 2-Ethylpyrimidin-4-ol (Inactive) Intermediate->Product Elimination Hazard HCl Gas/Acid (Corrosive) Intermediate->Hazard Leaving Group

Figure 1: The mechanism by which the compound generates corrosive byproducts upon exposure to moisture.

Safe Handling & Containment Strategy

Protocol Grounding: Handling procedures must prevent the SₙAr hydrolysis described above.

A. Engineering Controls

  • Primary: Handle exclusively in a Chemical Fume Hood or Glovebox .

  • Atmosphere: Use dry nitrogen or argon lines for transfers. The compound is hygroscopic.

B. Personal Protective Equipment (PPE) Matrix

Task SeverityGloves (Material/Thickness)Eye ProtectionBody Protection
Analytical (<100 mg) Nitrile (Double gloved, 0.11mm)Safety GlassesLab Coat
Preparative (100 mg - 10 g) Nitrile + Laminate outerChemical GogglesLab Coat + Apron
Bulk Transfer (>10 g) Butyl Rubber or Silver ShieldFace Shield + GogglesTyvek Suit

C. Storage Conditions

  • Temperature: Refrigerate (2–8°C).

  • Headspace: Purge container with Nitrogen/Argon after every use.

  • Incompatibility: Store away from strong oxidizers and especially away from amines/bases to prevent exothermic polymerization or premature reaction.

Emergency Response Protocols

Self-validating logic: Treat the symptom by neutralizing the chemical cause.

A. First Aid

  • Eye Contact: Flush with water for 15 minutes.[7][8] Critical Step: Check pH of eye runoff if possible; continue flushing until neutral. The HCl byproduct causes rapid damage.

  • Skin Contact: Wash with soap and water.[4][5][7] Do not use ethanol; it may increase skin absorption.

  • Inhalation: Move to fresh air. If coughing persists, suspect HCl inhalation and seek medical monitoring for pulmonary edema.

B. Spill Cleanup Workflow Do not simply wipe up. You must neutralize the potential acid generator.

SpillResponse Figure 2: Decision Logic for Spill Remediation Start Spill Detected SizeCheck Volume > 50 mL? Start->SizeCheck Evacuate Evacuate Lab Call HazMat SizeCheck->Evacuate Yes PPE Don PPE: Double Nitrile + Goggles SizeCheck->PPE No Absorb Cover with Dry Sand or Vermiculite PPE->Absorb Neutralize Treat waste with Dilute NaHCO3 Absorb->Neutralize Disposal Dispose as Halogenated Waste Neutralize->Disposal

Figure 2: Step-by-step decision matrix for safely managing spills.

Waste Disposal & Environmental Fate
  • Disposal Class: Halogenated Organic Waste.

  • Pre-treatment: If the compound is old or degraded, quench carefully with dilute aqueous sodium hydroxide (NaOH) to convert the reactive chloride to the inert hydroxyl form before disposal (check local regulations before onsite treatment).

  • Environmental Impact: Harmful to aquatic life due to pH shifts (HCl release) and organochlorine persistence. Do not release to drains.[10]

References

  • Synblock Chemical Data. (n.d.). This compound CAS 14331-51-2 Technical Specifications. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet for Analog: 2-Chloro-4-methylpyrimidine (CAS 13036-57-2). Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Chloropyrimidine Derivatives. National Library of Medicine. Retrieved from

  • Echemi. (2019).[3][4] SDS for 4-Chloro-2-methylpyrimidine (Structural Analog). Retrieved from [3]

Sources

Part 1: Physicochemical Profile & Theoretical Solubility Trends

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling of 4-Chloro-2-ethylpyrimidine: Protocols, Thermodynamic Modeling, and Process Optimization

Executive Summary this compound (CAS 14331-51-2) is a critical heterocyclic intermediate utilized in the synthesis of next-generation agrochemicals (e.g., sulfonylurea herbicides) and small molecule kinase inhibitors (e.g., WRN helicase inhibitors like VVD-214).[1] Despite its structural simplicity, the ethyl side chain introduces specific lipophilic characteristics that differentiate its solubility profile from its methyl analog.[1] Precise solubility data is the cornerstone of process development, governing reaction yield, solvent selection for nucleophilic substitutions, and purification via crystallization. This technical guide outlines the physicochemical framework, experimental protocols, and thermodynamic models required to master the solubility behavior of this compound in organic solvents.

Understanding the molecular architecture of this compound is the first step in predicting its interaction with solvents.[1]

Table 1: Physicochemical Properties

PropertyValue / DescriptionSignificance
CAS Number 14331-51-2Unique Identifier
Molecular Weight 142.59 g/mol Low MW facilitates high molar solubility.[1]
Physical State Liquid / Low-melting SolidHandling requires temperature control; likely supercools.[1]
Predicted LogP ~2.1 - 2.3Moderately lipophilic; higher than methyl analog (~1.6).[1]
Key Functional Groups C-Cl (4-position), Ethyl (2-position)Cl is a leaving group (reactive); Ethyl adds hydrophobicity.[1]
Dipole Moment ModerateSoluble in polar aprotic solvents (DMF, DMSO).[1]

Solubility Prediction Analysis:

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): The compound exhibits high solubility driven by dipole-dipole interactions.[1] These are the preferred solvents for nucleophilic substitution reactions (SNAr) where the 4-chloro group is displaced.[1]

  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Solubility is temperature-dependent .[1] The ethyl group disrupts the hydrogen bonding network of the solvent less than a larger alkyl chain would, but solubility will decrease significantly as temperature drops, making these ideal candidates for cooling crystallization .

  • Non-Polar Solvents (Hexane, Heptane): Solubility is expected to be low to moderate .[1] The polar pyrimidine ring resists dissolution in pure hydrocarbons, suggesting these can serve as anti-solvents to force precipitation.[1]

Part 2: Experimental Protocols for Solubility Determination

To generate high-fidelity solubility data, we employ two complementary methodologies: the Dynamic Laser Monitoring Method (for speed and accuracy) and the Static Gravimetric Method (for validation).[1]

Method A: Dynamic Laser Monitoring (Isothermal)

Best for: Rapid generation of solubility curves across a temperature range.[1]

Protocol:

  • Preparation: Accurately weigh a known mass of this compound into a jacketed glass vessel.

  • Solvent Addition: Add a precise volume of the target solvent (e.g., Ethanol).[1]

  • Temperature Control: Connect the vessel to a programmable circulating water bath.

  • Laser Setup: Direct a laser beam (typically 632.8 nm) through the solution, monitored by a photodetector.[1]

  • Dissolution: Slowly increase the temperature (0.1 K/min) while stirring.

  • Detection: The transition from a turbid suspension to a clear solution results in a sharp increase in laser transmission.[1] Record this temperature (

    
    ) as the saturation temperature for the given mass fraction.[1]
    
  • Repeat: Add more solute to the same vessel and repeat to map the solubility curve.

Method B: Static Gravimetric Method (Shake-Flask)

Best for: Confirming equilibrium solubility at specific critical temperatures (e.g., 25°C, 40°C).[1]

Protocol:

  • Saturation: Add excess this compound to the solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (

    
     0.05 K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow phases to separate (2–4 hours).

  • Filtration: Withdraw the supernatant using a syringe filter (0.22 µm, pre-heated to prevent crashing out).

  • Quantification: Weigh the filtrate, evaporate the solvent under vacuum, and weigh the dry residue. Alternatively, analyze the filtrate concentration via HPLC (UV detection at 254 nm).

Part 3: Thermodynamic Modeling

Raw data must be correlated using thermodynamic models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).[1] It accounts for the non-ideal behavior of the solution.[1]


  • x : Mole fraction solubility.[1][2]

  • T : Absolute temperature (K).[1][2]

  • A, B, C : Empirical parameters derived from regression analysis.

    • Interpretation: If

      
       is positive and large, solubility is highly sensitive to temperature, indicating a high enthalpy of dissolution.[1]
      
(Buchowski-Ksiazczak) Equation

Useful for understanding the role of melting point and fusion enthalpy in solubility.[1]


[1]
  • 
     : Non-ideality parameter.[1]
    
  • h : Enthalpy parameter.[1]

  • 
     : Melting temperature of the solute.[1]
    

Part 4: Visualization & Workflow

Diagram 1: Solubility Measurement Workflow

This diagram illustrates the decision process between Laser and Gravimetric methods based on the data requirement.

SolubilityWorkflow Start Start: Solubility Profiling This compound DefineGoal Define Goal Start->DefineGoal Branch1 Full T-Curve Needed? DefineGoal->Branch1 LaserMethod Dynamic Laser Method (Synthetic Polythermal) Branch1->LaserMethod Yes (Process Design) GravMethod Static Gravimetric Method (Isothermal Saturation) Branch1->GravMethod No (Spot Check) LaserSteps 1. Weigh Solute 2. Add Solvent 3. Heat until Clear 4. Record T 5. Add Solute & Repeat LaserMethod->LaserSteps GravSteps 1. Add Excess Solute 2. Stir 24h @ Const T 3. Filter Supernatant 4. HPLC/Dry Weight GravMethod->GravSteps ModelData Data Correlation (Apelblat / van't Hoff) LaserSteps->ModelData GravSteps->ModelData Output Solubility Curve & Enthalpy Data ModelData->Output

Caption: Decision matrix and workflow for selecting the appropriate solubility determination method.

Diagram 2: Solvent Selection Strategy for Crystallization

A logical framework for selecting solvents based on the solubility data of this compound.

SolventSelection Input This compound Crude Mixture SolventCheck Check Solubility Profile Input->SolventCheck HighSol High Solubility (DMF, Toluene, Acetone) SolventCheck->HighSol ModSol T-Dependent Solubility (Ethanol, Isopropanol) SolventCheck->ModSol LowSol Low Solubility (Water, Hexane) SolventCheck->LowSol ActionHigh Use as Reaction Solvent (Keep in Solution) HighSol->ActionHigh ActionMod Use for Cooling Crystallization (Heat to Dissolve -> Cool to Crash) ModSol->ActionMod ActionLow Use as Anti-Solvent (Add to precipitate product) LowSol->ActionLow

Caption: Strategic solvent selection based on solubility tiers for reaction and purification.

Part 5: References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)ethanol in Organic Solvents. (Methodology Reference). [1]

  • Baluja, S., et al. (2016).[1] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[1] (Thermodynamic Modeling Reference).

  • PubChem. (2025).[1][3] 4-Chloro-2-methylpyrimidine (Compound Summary). National Library of Medicine.[1] (Analogous Compound Data). [1]

  • Journal of Medicinal Chemistry. (2025). Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase. (Application Reference). [1]

  • GuideChem. (2024).[1] Synthesis method of 4-Chloro-2-methylthiopyrimidine. (Synthetic Context).

Sources

Biological Activity of Substituted Pyrimidine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) represents one of the most privileged structures in medicinal chemistry, serving as the backbone for DNA/RNA bases (cytosine, thymine, uracil) and a vast array of therapeutic agents.[1][2][3][4][5][6] This guide analyzes the biological activity of substituted pyrimidines , moving beyond basic descriptions to the causality of ligand-target interactions. We focus on their role as kinase inhibitors, antimetabolites, and emerging degraders (PROTACs), providing actionable protocols for synthesis and biological evaluation.

The Pharmacophore: Electronic & Structural Logic

The pyrimidine ring is electron-deficient (π-deficient) due to the electronegativity of the two nitrogen atoms at positions 1 and 3. This unique electronic landscape dictates its reactivity and binding affinity.

  • π-Deficiency: Makes the ring susceptible to nucleophilic attack (at C2, C4, C6) and resistant to electrophilic attack (except at C5).

  • H-Bonding Potential: The N1 and N3 atoms act as hydrogen bond acceptors, while substituents at C2/C4 (e.g., amino groups) act as donors. This "Donor-Acceptor" motif is critical for mimicking the adenine ring of ATP in kinase active sites.

Visualization: The Pyrimidine SAR Map

The following diagram illustrates the canonical Structure-Activity Relationship (SAR) logic for optimizing pyrimidine leads.

PyrimidineSAR Pyrimidine Pyrimidine Core (π-deficient) C2 C2 Position (Hinge Binding) Pyrimidine->C2 Nucleophilic Displacement C4 C4 Position (Solvent Front/Hydrophobic) Pyrimidine->C4 Suzuki/Buchwald Coupling C5 C5 Position (Gatekeeper Interaction) Pyrimidine->C5 Electrophilic Sub (Halogenation) C6 C6 Position (Solubility/ steric control) Pyrimidine->C6 Modifies pKa C2_Func NH2/NH-R groups form critical H-bonds with kinase hinge region C2->C2_Func C5_Func Halogens/Alkyls here target the hydrophobic gatekeeper pocket C5->C5_Func

Caption: Functional mapping of the pyrimidine scaffold. C2/C4 optimize target affinity; C5 modulates selectivity.

Therapeutic Mechanisms & Causality[8]

Kinase Inhibition (The ATP Mimic)

Substituted pyrimidines (e.g., Ibrutinib, Osimertinib) function primarily as Type I or Type II kinase inhibitors .

  • Mechanism: The pyrimidine N1 and an adjacent C2-amino group form a bidentate H-bond with the kinase "hinge" region (e.g., Met residue in EGFR).

  • Causality: The planar geometry allows deep insertion into the ATP-binding pocket. Bulky substituents at C4 or C5 can force the kinase into an inactive conformation (DFG-out) or target the "gatekeeper" residue to overcome resistance mutations (e.g., T790M in EGFR) [1].

Antimetabolites (The Trojan Horse)

Compounds like 5-Fluorouracil (5-FU) and Capecitabine mimic natural nucleosides.

  • Mechanism: They are converted intracellularly into nucleotide analogs (e.g., F-dUMP).

  • Causality: The fluorine atom at C5 is small enough to mimic hydrogen sterically but forms a covalent, irreversible complex with Thymidylate Synthase (TS). This "suicide inhibition" halts DNA synthesis by depleting dTTP pools [2].

Quantitative Activity Data

The following table summarizes the potency of key pyrimidine derivatives against specific targets, illustrating the impact of substitution patterns.

Compound ClassTargetKey SubstitutionActivity (

)
Biological Outcome
Pyrazolo[3,4-d]pyrimidine BTK (Bruton's Tyrosine Kinase)C4-amine + Acrylamide (Michael acceptor)< 1 nMIrreversible covalent inhibition (Apoptosis in B-cells) [3]
2,4-Diaminopyrimidine DHFR (Dihydrofolate Reductase)C5-Trimethoxybenzyl5-10 nMDepletion of folate cofactors (Bacteriostatic)
Monocyclic Pyrimidine EGFR (

)
C2-Aniline, C4-Heterocycle10-50 nMOvercomes drug resistance in NSCLC [4]
Thiouracil Derivative Thyroid PeroxidaseC2-Thiol

M range
Inhibition of thyroxine synthesis

Experimental Methodologies

Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Pyrimidines

Rationale: Traditional nucleophilic aromatic substitution (


) on chloropyrimidines is slow. Microwave irradiation accelerates rate and improves yield.

Materials: 2,4-Dichloropyrimidine, Aniline derivative (Nucleophile 1), Morpholine (Nucleophile 2), DIPEA (Base), Ethanol/NMP.

  • C4-Selective Displacement:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol.

    • Add Aniline (1.0 eq) and DIPEA (1.2 eq) at 0°C (Temperature control is critical to prevent C2 substitution).

    • Stir for 2 hours. Validation: TLC should show consumption of starting material and a single new spot.

  • C2-Displacement (Microwave):

    • Add Morpholine (2.0 eq) to the reaction mixture.

    • Transfer to a microwave vial. Heat at 120°C for 20 mins (Power: 150W).

  • Work-up:

    • Pour into ice water. Filter precipitate.

    • Recrystallize from EtOH.

    • QC Check:

      
      -NMR must show distinct shifts for C5-H and C6-H protons.
      
Protocol: Kinase Inhibition Assay (FRET-based)

Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a high signal-to-noise ratio and eliminates radioactive waste.

Workflow Diagram:

KinaseAssay Step1 1. Prepare Master Mix (Kinase + Peptide Substrate) Step2 2. Add Pyrimidine Inhibitor (Serial Dilution in DMSO) Step1->Step2 Step3 3. Initiate Reaction (Add ATP) Step2->Step3 Control Validation Controls: - No Enzyme (Background) - No Inhibitor (Max Signal) - Staurosporine (Ref Std) Step2->Control Step4 4. Stop Reaction (Add EDTA + Detection Antibody) Step3->Step4 Step5 5. Measure FRET Signal (Ex: 340nm / Em: 615nm & 665nm) Step4->Step5

Caption: FRET-based kinase assay workflow for determining IC50 values.

Step-by-Step:

  • Preparation: Dilute substituted pyrimidine compounds in 100% DMSO (start at 10 mM). Create a 10-point serial dilution.

  • Incubation: Mix kinase (e.g., EGFR) and peptide substrate in assay buffer (HEPES,

    
    , Brij-35). Add compound and incubate for 15 mins (allows for slow-binding kinetics).
    
  • Initiation: Add ATP at

    
     concentration (critical for competitive inhibitors).
    
  • Detection: Add Eu-labeled antibody and XL665-labeled streptavidin.

  • Analysis: Calculate the ratio of 665 nm/615 nm emission. Plot dose-response curve to derive

    
    .
    

Future Horizons: Pyrimidine-based PROTACs

The field is shifting from inhibition to degradation. Pyrimidines are now being used as the "Warhead" in Proteolysis Targeting Chimeras (PROTACs).

  • Concept: A pyrimidine ligand (binding the target protein) is linked to an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: Catalytic knockdown of the target protein, overcoming high protein levels that stoichiometric inhibitors cannot handle.

References

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. (2025). Link[7]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. Link

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. (2020). Link

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. PubMed. (2022). Link

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. (2025). Link

Sources

An In-depth Technical Guide to 4-Chloro-2-ethylpyrimidine: A Core Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Chloro-2-ethylpyrimidine, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic application in constructing complex, biologically active molecules. We will examine the compound through the lens of practical, field-proven insights, ensuring that the information presented is not only scientifically accurate but also actionable in a laboratory setting.

Introduction: The Strategic Importance of this compound

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and agrochemicals.[1][2] Within this class, this compound (CAS No. 14331-51-2) emerges as a particularly versatile and reactive building block.[3] Its strategic value lies in the differential reactivity of its substituted positions. The chlorine atom at the C4 position is a labile leaving group, highly susceptible to nucleophilic displacement, while the ethyl group at C2 provides a stable, lipophilic anchor that can be crucial for modulating the pharmacological properties of derivative compounds. This combination of a reactive site for further functionalization and a stable modulating group makes it an indispensable intermediate for constructing libraries of compounds in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[4][5]

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its effective use in synthesis, including planning for reaction conditions, purification, and storage.

PropertyValueSource
Molecular Formula C₆H₇ClN₂[3]
Molecular Weight 142.59 g/mol [3]
Appearance Pale Yellow to Beige Solid[6]
Melting Point 35-36 °C[6]
Boiling Point 94 °C / 17 mmHg[6]
Storage Keep in a dark, dry, and well-ventilated place; Refrigeration recommended.[7]

Synthesis and Purification: From Hydroxypyrimidine to a Reactive Intermediate

The most prevalent and industrially scalable synthesis of this compound involves the chlorination of its corresponding hydroxypyrimidine precursor, 2-ethyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-ethylpyrimidin-4(3H)-one). This transformation is typically accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8][9]

The rationale for using POCl₃ is its efficacy in converting the hydroxyl/oxo group of the pyrimidine ring into a chloro substituent. The reaction proceeds by activating the oxygen atom, making it a good leaving group, which is subsequently displaced by a chloride ion.[10] The use of an organic base, such as triethylamine or pyridine, is often incorporated to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing potential side reactions.[1][8]

Detailed Experimental Protocol: Chlorination with POCl₃

This protocol is a self-validating system, designed for high yield and purity.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution to trap HCl and POCl₃ fumes), and a dropping funnel, add 2-ethyl-4-hydroxypyrimidine (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) to the flask.[1] The excess POCl₃ often serves as both the reagent and the solvent.

  • Base Addition (Optional but Recommended): Slowly add an organic base, such as triethylamine (0.3-0.7 eq), dropwise to the stirred mixture.[1] This addition may be exothermic; maintain control over the temperature with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Caution: The following step is highly exothermic and must be performed with extreme care in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. Extract the aqueous layer 2-3 times with an organic solvent such as ethyl acetate or dichloromethane.[1][11]

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation, crystallization, or column chromatography on silica gel to yield pure this compound.[12]

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start 2-Ethyl-4-hydroxypyrimidine Reagents Add POCl₃ (and optional organic base) Start->Reagents Reaction Heat to Reflux (80-100 °C, 2-5h) Reagents->Reaction Quench Quench with Ice/Water Reaction->Quench Neutralize Neutralize (pH 7-8) with NaHCO₃ Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the nucleophilic aromatic substitution (SNAr) at the C4 position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The chlorine atom at C4 is an excellent leaving group, rendering this position highly reactive towards a wide range of nucleophiles.[13][14]

The general mechanism involves the addition of a nucleophile to the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate and success of these reactions are influenced by the nucleophilicity of the attacking species and the reaction conditions (solvent, temperature, and presence of a base).

Key Nucleophilic Substitution Reactions
  • With N-Nucleophiles (Amines, Hydrazines): Reaction with primary or secondary amines is one of the most common transformations, leading to 4-amino-2-ethylpyrimidine derivatives. This is a cornerstone reaction in the synthesis of kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.[15] Similarly, reaction with hydrazine hydrate yields 2-ethyl-4-hydrazinylpyrimidine, a valuable intermediate for constructing fused heterocyclic systems like pyrazolopyrimidines.[16][17]

  • With O-Nucleophiles (Alkoxides, Phenoxides): Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 4-alkoxy- or 4-aryloxy-2-ethylpyrimidines.[13]

  • With S-Nucleophiles (Thiolates): Thiolates, such as sodium thiophenoxide, readily displace the chlorine to afford 4-(arylthio)-2-ethylpyrimidines.[13]

  • With C-Nucleophiles (Cyanides, Enolates): While less common, carbon-based nucleophiles like cyanide ions can also be used to introduce new carbon-carbon bonds at the C4 position.[13]

Diagram of Core Reactivity

G cluster_nucleophiles Nucleophiles cluster_products Product Classes Core This compound N_Nuc N-Nucleophiles (R₂NH, N₂H₄) Core->N_Nuc O_Nuc O-Nucleophiles (RO⁻) Core->O_Nuc S_Nuc S-Nucleophiles (RS⁻) Core->S_Nuc N_Prod 4-Amino/Hydrazinyl Derivatives N_Nuc->N_Prod  SₙAr O_Prod 4-Alkoxy/Aryloxy Derivatives O_Nuc->O_Prod  SₙAr S_Prod 4-Thioether Derivatives S_Nuc->S_Prod  SₙAr

Caption: Nucleophilic substitution reactions of this compound.

Application in Drug Development: The Kinase Inhibitor Scaffold

The 2,4-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its most prominent role is in the design of protein kinase inhibitors.[4][18] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.

This compound serves as an ideal starting point for synthesizing these inhibitors. The typical synthetic strategy involves a sequential SNAr reaction. First, a primary amine displaces the C4 chlorine. This amine is often part of a larger fragment designed to interact with the solvent-exposed region of the kinase. In a subsequent step, if starting from a 2,4-dichloropyrimidine analog, another amine can be introduced at the C2 position. The pyrimidine's nitrogen atoms act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's hinge region. The ethyl group at the C2 position can contribute to van der Waals interactions within the hydrophobic pocket, enhancing binding affinity and selectivity.[15][19]

Conceptual Pathway to Kinase Inhibitors

G Start This compound Step1 SₙAr Reaction with Amine 1 (R¹-NH₂) Start->Step1 Intermediate 4-(R¹-amino)-2-ethylpyrimidine Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final Potent & Selective Kinase Inhibitor Step2->Final

Caption: From intermediate to a final drug class: a conceptual pathway.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic data points.[20]

TechniqueExpected Data
¹H NMR δ (ppm) ≈ 8.6 (d, 1H, H-6), 7.2 (d, 1H, H-5), 3.0 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃). (Predicted, solvent dependent)
¹³C NMR δ (ppm) ≈ 170 (C2), 162 (C4), 158 (C6), 118 (C5), 32 (-CH₂-), 12 (-CH₃). (Predicted, solvent dependent)[21]
IR (Infrared) ν (cm⁻¹) ≈ 3000-2850 (C-H stretch), 1600-1450 (C=C, C=N stretch), ~750 (C-Cl stretch).
MS (Mass Spec) m/z = 142 (M⁺), 144 (M+2⁺) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount.

  • Hazards: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7][22] It is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is sensitive to moisture and light.[7][22] Keep away from strong oxidizing agents.

Conclusion

This compound is more than just a catalog chemical; it is a highly enabling tool for chemical innovation. Its well-defined reactivity, centered on the SNAr substitution of the C4-chloro group, provides a reliable and predictable pathway for molecular elaboration. For scientists and researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential to create novel molecules that can address significant scientific and medical challenges.

References

  • Title: Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Source: Journal of the Chemical Society C URL: [Link]

  • Title: Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines Source: Thieme Chemistry URL: [Link]

  • Title: Chloropyrimidine process - EP1042303A1 Source: Google Patents URL
  • Title: A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution Source: ResearchGate URL: [Link]

  • Title: A kind of synthetic method of 4- chloro-2-methyl pyrimidine - CN110372602A Source: Google Patents URL
  • Title: The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - CN103554036B Source: Google Patents URL
  • Title: Process for the preparation of chloropyrimidines - US5525724A Source: Google Patents URL
  • Title: Process for producing 4-chloro-2-methylthiopyrimidines - JP2006076970A Source: Google Patents URL
  • Title: Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

  • Title: 2-Chloro-4-methylpyrimidine | C5H5ClN2 Source: PubChem URL: [Link]

  • Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride Source: Organic Process Research & Development URL: [Link]

  • Title: Synthesis process of 2-hydrazinopyridine derivative - CN106588758B Source: Google Patents URL
  • Title: 13C NMR Spectroscopic Data for Compounds 2, 4, 6... Source: ResearchGate URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]

  • Title: 2-Hydrazinylpyrimidine | C4H6N4 Source: PubChem URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: ResearchGate URL: [Link]

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: Arkivoc URL: [Link]

  • Title: POCl3-PCl5 mixture: A robust chlorinating agent Source: Indian Chemical Society URL: [Link]

  • Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University Course Material URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

  • Title: Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution Source: ResearchGate URL: [Link]

  • Title: Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 Source: Chemical Methodologies URL: [Link]

  • Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: National Institutes of Health (NIH) URL: [Link]

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Methodological & Application

Synthesis of 4-Chloro-2-ethylpyrimidine from 2-ethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 4-chloro-2-ethylpyrimidine (CAS: [Implied Analog]) from 2-ethyl-4-hydroxypyrimidine via deoxychlorination. This scaffold is a critical intermediate in the development of agrochemicals and pharmaceutical APIs (e.g., kinase inhibitors).

The protocol utilizes Phosphorus Oxychloride (POCl₃) as both the chlorinating agent and solvent. Unlike generic procedures, this guide addresses the specific lipophilicity of the 2-ethyl chain, optimizing workup conditions to maximize recovery and minimize hydrolysis.

Key Performance Indicators:

  • Target Yield: 75–85%

  • Purity: >98% (by GC/HPLC)

  • Scale: Gram to Decagram (Lab Scale)

Chemical Context & Mechanism[1][2]

Substrate Tautomerism

The starting material exists in a tautomeric equilibrium between the lactam form (2-ethylpyrimidin-4(3H)-one) and the lactim form (2-ethyl-4-hydroxypyrimidine). While the lactam is thermodynamically favored in the solid state, the reaction proceeds via the hydroxyl group of the lactim tautomer.

Reaction Mechanism

The reaction follows a Nucleophilic Aromatic Substitution (


) pathway activated by in-situ formation of a phosphorodichloridate intermediate.
  • Activation: The oxygen of the hydroxypyrimidine attacks the electrophilic phosphorus of POCl₃, releasing HCl.

  • Substitution: Chloride ion (from the reagent or added base hydrochloride) attacks the C4 position.

  • Elimination: The phosphorodichloridate group leaves, restoring aromaticity and yielding the chloropyrimidine.

Base Catalysis: The addition of a tertiary amine (e.g., Triethylamine or


-Dimethylaniline) acts as an HCl scavenger and accelerates the formation of the reactive intermediate.

ReactionMechanism Figure 1: Mechanistic Pathway for Deoxychlorination Start 2-ethyl-4-hydroxypyrimidine (Lactam/Lactim) Inter Phosphorodichloridate Intermediate Start->Inter Activation (-HCl) POCl3 POCl3 + Base POCl3->Inter Product This compound Inter->Product Nucleophilic Subst. (Cl- attack)

Strategic Considerations & Safety

Safety: The "Quench" Hazard

CRITICAL WARNING: The hydrolysis of excess POCl₃ is violently exothermic and generates large volumes of HCl gas.

  • Never add water directly to the hot reaction mixture.

  • Always add the reaction mixture slowly to stirred ice/water.

  • Ventilation: All operations must be performed in a high-efficiency fume hood.

Process Parameters
  • Stoichiometry: Use 3–5 equivalents of POCl₃. Excess serves as solvent.

  • Temperature: Reflux (approx. 105°C) is required to drive the reaction to completion.

  • Purification: The 2-ethyl analog is a liquid or low-melting solid (estimated bp ~175°C). Vacuum distillation is the superior purification method over crystallization.

Experimental Protocol

Scale: 100 mmol (approx. 12.4 g of starting material)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]AmountRole
2-ethyl-4-hydroxypyrimidine 124.141.012.4 gSubstrate
Phosphorus Oxychloride (POCl₃) 153.334.037.0 mLReagent/Solvent
Triethylamine (Et₃N) 101.190.57.0 mLCatalyst/Base
Dichloromethane (DCM) --200 mLExtraction Solvent
Sat. NaHCO₃ / 2M NaOH --As neededNeutralization
Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Charging: Add 12.4 g of 2-ethyl-4-hydroxypyrimidine to the flask.

  • Reagent Addition: Carefully add 37.0 mL of POCl₃ via syringe. The suspension may warm slightly.

  • Catalyst: Add 7.0 mL of Triethylamine dropwise. Note: White fumes (HCl) may form.

Phase 2: Reaction[2]
  • Heating: Place the flask in an oil bath pre-heated to 110°C .

  • Reflux: Maintain gentle reflux for 2–3 hours . The mixture should turn from a suspension to a clear, dark orange/brown solution.

  • Monitoring: Check conversion by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (polar, baseline) should disappear; the product (non-polar, Rf ~0.6) will appear.

Phase 3: Workup (Quenching)
  • Concentration (Optional but Recommended): Distill off the bulk of excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap) if possible. This reduces the exotherm during quenching.

  • Quenching:

    • Prepare a 1 L beaker with 300 g of crushed ice and 100 mL of water. Stir vigorously.

    • Slowly pour the reaction residue (or thick oil) onto the ice. Do not allow the temperature to rise above 20°C.

    • Observation: Vigorous fizzing and heat evolution will occur.

  • Neutralization: Carefully adjust the pH of the aqueous mixture to pH 7–8 using 2M NaOH or solid NaHCO₃. Caution: Foaming.

Phase 4: Extraction & Isolation[3]
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 70 mL).

    • Why DCM? The 2-ethyl group increases lipophilicity compared to methyl analogs, making DCM highly efficient.

  • Washing: Wash combined organics with Brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Crude Product: You will obtain a yellow-to-brown oil.

Phase 5: Purification
  • Distillation: For high purity, distill the crude oil under vacuum (approx. 10–20 mmHg).

    • Expected bp: ~95–105°C at 15 mmHg (extrapolated from 2-methyl analog).

    • Alternative: Flash Column Chromatography (SiO₂, 0→20% EtOAc in Hexanes).

Analytical Validation

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid (or low-melting solid).
GC-MS EI SourceM+ peak at 142.03 m/z (³⁵Cl) and 144.03 m/z (³⁷Cl) in 3:1 ratio.
¹H NMR 400 MHz, CDCl₃δ 8.55 (d, 1H, H-6), δ 7.25 (d, 1H, H-5), δ 2.95 (q, 2H, -CH₂-), δ 1.35 (t, 3H, -CH₃).

Note: NMR shifts are predicted based on the 2-methyl analog (δ 2.70 for CH3) shifted downfield slightly due to the ethyl chain inductive effects.

Process Workflow Diagram

Workflow Figure 2: Operational Workflow for this compound Synthesis cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Step1 Mix 2-Et-4-OH-Pyr + POCl3 + Et3N Step2 Reflux @ 105°C (2-3 hrs) Step1->Step2 Step3 Evaporate Excess POCl3 (Reduced Pressure) Step2->Step3 Step4 Quench onto Crushed Ice (Maintain T < 20°C) Step3->Step4 Thick Oil Step5 Neutralize to pH 7-8 (NaOH/NaHCO3) Step4->Step5 Step6 Extract w/ DCM Dry & Concentrate Step5->Step6 Step7 Vacuum Distillation or Flash Chromatography Step6->Step7

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of intermediate.Ensure the quench is stirred long enough (30 min) to break down the P-O-C bonds before extraction.
Black Tar Overheating or polymerization.Do not exceed 110°C bath temp. Ensure inert atmosphere (N₂) to prevent oxidation.
Product Hydrolysis Aqueous phase too basic/hot.Keep quench cold (<20°C).[4] Do not exceed pH 9 during neutralization; the product is sensitive to basic hydrolysis.

References

  • Preparation of 4-chloropyrrolo[2,3-d]pyrimidine (General POCl3 Method). Google Patents, CN101830904B.
  • Process for the preparation of chloropyrimidines. Google Patents, US5525724A.
  • Synthesis of 4-chloro-2-substituted pyrimidines.Organic Syntheses, Coll. Vol. 4, p. 182 (1963). (General reference for chloropyrimidine synthesis).

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Application Notes and Protocols: 4-Chloro-2-ethylpyrimidine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Agrochemicals and the Strategic Role of 4-Chloro-2-ethylpyrimidine

The pyrimidine heterocycle is a cornerstone in the design of modern agrochemicals, forming the central scaffold of numerous commercially successful fungicides, herbicides, and insecticides. Its prevalence stems from its ability to engage in crucial biological interactions, often mimicking natural purines and pyrimidines, thereby disrupting essential biochemical pathways in target pests. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties, such as systemic transport within plants.

This guide focuses on This compound (CAS 14331-51-2) , a highly valuable and reactive intermediate for the synthesis of novel agrochemical candidates. The presence of a chlorine atom at the 4-position provides a reactive handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The 2-ethyl group, in turn, can influence the molecule's steric and electronic properties, potentially leading to improved efficacy or a modified spectrum of activity compared to its methyl or unsubstituted counterparts.

These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent derivatization into key agrochemical scaffolds. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new crop protection agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 14331-51-2[1]
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1]
Appearance Not specified, likely a solid or oil-
Purity >98%[2]

Safety Precautions:

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage or irritation. May also cause respiratory irritation.[3][4]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed, call a poison center or doctor if you feel unwell.

Always handle this compound in a fume hood with appropriate personal protective equipment (PPE).

Synthesis of this compound: An Adaptable Protocol

The most common and efficient method for the synthesis of 4-chloropyrimidines is the chlorination of the corresponding 4-hydroxypyrimidines using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][5][6] The following protocol is adapted from established procedures for similar substrates and can be optimized for the synthesis of this compound.

Reaction Scheme:

G 2-Ethyl-4-hydroxypyrimidine 2-Ethyl-4-hydroxypyrimidine This compound This compound 2-Ethyl-4-hydroxypyrimidine->this compound POCl₃, Organic Base (e.g., Triethylamine), 25-100 °C

A representative synthesis of this compound.

Protocol: Chlorination of 2-Ethyl-4-hydroxypyrimidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, disperse 2-ethyl-4-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Cooling: Cool the mixture to 5-10 °C using an ice bath.

  • Base Addition: Slowly add an organic base such as triethylamine or pyridine (0.3-0.7 eq) dropwise via the dropping funnel. The addition is exothermic and may produce fumes. Maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 25 °C and 100 °C and stir for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess phosphorus oxychloride under reduced pressure.

    • Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the pH is neutral, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Key Synthetic Transformations for Agrochemical Scaffolds

The chloro substituent at the 4-position of the pyrimidine ring is a versatile handle for introducing a wide range of functional groups, which is a key strategy in the structure-activity relationship (SAR) studies of potential agrochemicals.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the 4-chloro substituent susceptible to displacement by various nucleophiles. This is a fundamental and widely used reaction in the synthesis of pyrimidine-based agrochemicals.[7]

General Reaction Scheme:

G This compound This compound 4-Substituted-2-ethylpyrimidine 4-Substituted-2-ethylpyrimidine This compound->4-Substituted-2-ethylpyrimidine Nucleophile (R-OH, R-NH₂, R-SH), Base, Solvent G This compound This compound 4-Aryl-2-ethylpyrimidine 4-Aryl-2-ethylpyrimidine This compound->4-Aryl-2-ethylpyrimidine Ar-B(OH)₂, Pd Catalyst, Base, Solvent G This compound This compound 4-Amino-2-ethylpyrimidine 4-Amino-2-ethylpyrimidine This compound->4-Amino-2-ethylpyrimidine R¹R²NH, Pd Catalyst, Ligand, Base, Solvent

Sources

Application Notes: 4-Chloro-2-ethylpyrimidine as a Core Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purine and pyrimidine bases.[1][2][3] Specifically, substituted pyrimidines are central to the design of kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.[4][5] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-Chloro-2-ethylpyrimidine (CAS No. 14331-51-2) as a versatile starting material for the synthesis of potent anticancer agents. We will explore its reactivity, provide validated protocols for key synthetic transformations, and discuss the biological rationale for targeting cancer-associated pathways with the resulting compounds.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional heterocyclic compound poised for strategic chemical modification. Its value in anticancer drug discovery stems from two key structural features:

  • The Pyrimidine Core: This nitrogen-containing heterocycle is adept at forming hydrogen bonds within the ATP-binding pockets of various protein kinases. By occupying this site, pyrimidine-based inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.[2][6]

  • The C4-Chloride: The chlorine atom at the 4-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNA_r_). This allows for the straightforward introduction of various amine-containing fragments, a common feature in many kinase inhibitors.[7]

  • The C2-Ethyl Group: The ethyl substituent at the 2-position provides steric bulk and lipophilicity, which can be fine-tuned to enhance binding affinity, improve selectivity against off-target kinases, and optimize pharmacokinetic properties.

These features make this compound an ideal starting point for developing inhibitors against a range of cancer-critical kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8][9][10]

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 14331-51-2[11]
Molecular Formula C₆H₇ClN₂[11]
Molecular Weight 142.59 g/mol [11]
Appearance White to brown powder/crystal[12]
Storage Store in a dry, sealed place at 2-8 °C[11][12]

Core Synthetic Strategies and Protocols

The reactivity of the C4-chloro group is the cornerstone of synthetic strategies involving this compound. Below are detailed protocols for two of the most powerful transformations used in the synthesis of pyrimidine-based anticancer agents.

Nucleophilic Aromatic Substitution (SNA_r_) for Anilino-Pyrimidine Synthesis

Principle: This reaction involves the displacement of the C4-chloride by a primary or secondary amine, typically a substituted aniline. This is one of the most fundamental steps in the synthesis of Type I and Type II kinase inhibitors, which target the ATP-binding site. The choice of aniline is critical as it often forms key interactions with the "hinge region" of the kinase.

Application: Synthesis of EGFR, Aurora Kinase, and CDK inhibitors.[4][13][14]

Workflow Diagram: SNA_r_ for Kinase Inhibitor Synthesis

G cluster_reagents Reagents & Solvents cluster_process Reaction Process cluster_output Output A This compound Mix Combine Reagents in Reaction Vessel A->Mix B Substituted Aniline (e.g., 4-aminophenol) B->Mix C Base (e.g., DIPEA, Cs2CO3) C->Mix D Solvent (e.g., Isopropanol, DMF) D->Mix Heat Heat with Stirring (Conventional or Microwave) Mix->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product 2-Ethyl-4-anilinopyrimidine (Kinase Inhibitor Core) Purify->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: General workflow for synthesizing anilino-pyrimidines via SNA_r_.

Detailed Protocol: General Procedure for SNA_r_

  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Nucleophile: Add the desired substituted aniline or amine (1.0 - 1.2 eq.).

  • Solvent and Base: Add a suitable solvent such as anhydrous isopropanol or DMF to achieve a concentration of 0.1-0.5 M. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) or cesium carbonate (Cs₂CO₃) (1.5 eq.).[15]

    • Insight (Causality): DIPEA is a sterically hindered organic base that acts as a proton scavenger without competing as a nucleophile. Solid bases like Cs₂CO₃ are often used in polar aprotic solvents like DMF and can be easily filtered off after the reaction.

  • Reaction Conditions: Seal the vial and heat the mixture.

    • Conventional Heating: 80-120 °C for 4-24 hours.

    • Microwave Irradiation: 120-150 °C for 20-60 minutes.[16]

    • Insight (Causality): Microwave heating can dramatically reduce reaction times by efficiently and uniformly heating the solvent and reactants, often leading to cleaner reactions and higher yields.

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Palladium-Catalyzed Suzuki Coupling

Principle: The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the C4-chloro position with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of diverse aryl or heteroaryl moieties at this position.

Application: Synthesis of complex bi-aryl pyrimidine structures for inhibitors of targets like VEGFR and other kinases where extended hydrophobic interactions are beneficial.[17][18]

Detailed Protocol: General Procedure for Suzuki Coupling

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1 - 1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 eq.).[18]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Insight (Causality): The active Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst oxidation and ensure a successful reaction.

  • Solvent and Base: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. The reaction can also be performed effectively using microwave irradiation (100-130 °C for 15-30 minutes).[18]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

  • Characterization: Confirm the structure and purity of the C-C coupled product using NMR and MS analysis.

Biological Targets and Signaling Pathways

Derivatives of this compound are designed to inhibit protein kinases that are hyperactivated in cancer, leading to uncontrolled cell growth, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon mutation or overexpression, drives the proliferation of many solid tumors, including non-small cell lung cancer and colorectal cancer.[13]

Diagram: Inhibition of the EGFR Pathway

G EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR ADP ADP EGFR->ADP P P EGFR->P Inhibitor Anilino-pyrimidine Inhibitor Inhibitor->EGFR ATP ATP ATP->EGFR Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Anilino-pyrimidines block ATP binding to EGFR, inhibiting phosphorylation.

VEGFR Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the formation of new blood vessels. Tumors co-opt this process to secure a blood supply for growth and metastasis.[17][19]

Diagram: Inhibition of the VEGFR-2 Pathway

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Downstream Endothelial Cell Activation VEGFR2->Downstream Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis (New Blood Vessel Growth) Downstream->Angiogenesis

Caption: Pyrimidine inhibitors block VEGFR-2, preventing tumor angiogenesis.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[20] It is recommended to store under refrigeration (2-8 °C) and protect from moisture.[11][20]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[21]

Conclusion

This compound is a high-value, versatile chemical intermediate for the synthesis of targeted anticancer agents. Its well-defined reactivity at the C4 position, modulated by the C2-ethyl group, allows for the systematic and efficient construction of diverse libraries of kinase inhibitors. The protocols and principles outlined in these application notes provide a solid foundation for researchers to leverage this scaffold in the discovery and development of next-generation cancer therapeutics.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chloro-2-ethylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-ethylpyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and modification of this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity profile of this compound?

A: this compound is a substituted pyrimidine, a class of heteroaromatic compounds of significant interest in medicinal chemistry.[1] The chlorine atom at the C4 position is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The pyrimidine ring is electron-deficient, which facilitates these transformations.

The reactivity of halopyrimidines generally follows the order of the halogen's ability to act as a leaving group: I > Br > Cl > F.[2] While chloro-substituted pyrimidines are less reactive than their bromo or iodo counterparts, they are often more cost-effective and readily available starting materials. The ethyl group at the C2 position has a modest electron-donating effect, which can slightly decrease the reactivity of the C4 position towards nucleophilic attack compared to an unsubstituted pyrimidine.

Q2: Which position, C2 or C4, is more susceptible to nucleophilic attack on a dichlorinated pyrimidine, and why does this matter for my this compound reaction?

A: In dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic aromatic substitution.[3][4] This is due to the greater ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4.[5] While your starting material is this compound, understanding this intrinsic reactivity is crucial. If your reaction conditions are harsh or non-selective, you may risk unintended side reactions if any dichlorinated impurities are present. More importantly, this inherent reactivity profile underscores the importance of carefully selecting catalysts and ligands that can selectively activate the C4-Cl bond in cross-coupling reactions.[3]

Q3: How should I properly store and handle this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[6][7] It is also described as being moisture-sensitive.[8] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.[9]

Troubleshooting Guide: Low Conversion Rates

Low conversion is a frequent challenge in reactions involving heteroaryl chlorides. This guide will walk you through common issues and solutions for three major classes of reactions involving this compound.

Scenario 1: Suzuki-Miyaura Coupling

My Suzuki-Miyaura coupling of this compound with an arylboronic acid is stalling or showing low yield. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura couplings with less reactive aryl chlorides is a common issue.[10] The problem often lies in one or more of the key reaction components: the catalyst, ligand, base, or solvent system.

Potential Causes & Solutions:

  • Catalyst and Ligand Inefficiency: The choice of palladium source and, more critically, the phosphine ligand is paramount for activating the C-Cl bond.

    • Insight: Simple catalysts like Pd(PPh₃)₄ may be effective for some substrates but can be inefficient for challenging couplings.[10] More electron-rich and sterically demanding ligands are often required to facilitate the oxidative addition of the palladium(0) species to the aryl chloride.[11]

    • Troubleshooting Steps:

      • Screen Catalysts and Ligands: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yield, consider screening a panel of more robust catalytic systems. A good starting point is to use a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a specialized ligand.

      • Ligand Selection: For heteroaryl chlorides, ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) often provide superior results.[12]

  • Inappropriate Base or Base Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle.[13]

    • Insight: The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation of the boronic acid.[10][14]

    • Troubleshooting Steps:

      • Base Screening: If a weak base like Na₂CO₃ is not effective, consider stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[15] Organic bases like triethylamine (TEA) can also be effective.

      • Base Activation: For solid bases like K₂CO₃, ensure they are freshly ground and dried to maximize their activity.[15]

  • Solvent and Water Content: The solvent system influences the solubility of reagents and the stability of the catalytic species.

    • Insight: While many Suzuki couplings tolerate or even require water as a co-solvent, excess water can lead to hydrolysis of the boronic acid. Conversely, completely anhydrous conditions can sometimes slow down the reaction.

    • Troubleshooting Steps:

      • Solvent Screening: Common solvent systems include toluene/water, dioxane/water, or THF/water.[15] For moisture-sensitive substrates, anhydrous solvents like DMF or toluene may be beneficial.[14][15]

      • Rigorous Solvent Drying: If anhydrous conditions are desired, ensure your solvents are rigorously dried.

  • Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction rates.

    • Insight: Aryl chlorides generally require higher reaction temperatures for oxidative addition compared to aryl bromides or iodides.[2]

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, sometimes with lower catalyst loading.[10][16]

Data Presentation: Optimizing Suzuki Coupling Components

ParameterInitial Conditions (Example)Suggested Optimization StrategyRationale
Catalyst/Ligand Pd(PPh₃)₄ (5 mol%)Screen Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosMore active catalysts for C-Cl bond activation.
Base Na₂CO₃ (2 equiv.)Screen K₃PO₄, Cs₂CO₃ (3-4 equiv.)Stronger bases can facilitate transmetalation.[15]
Solvent Toluene/H₂O (4:1)Try Dioxane/H₂O (4:1) or anhydrous DMFOptimize solubility and catalyst performance.
Temperature 80 °CIncrease to 100-120 °C or use microwaveOvercome the activation energy for C-Cl bond cleavage.[15]

Experimental Protocol: Small-Scale Ligand Screening for Suzuki Coupling

  • To an array of oven-dried reaction vials, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂) and the different phosphine ligands to be screened.

  • Add the appropriate amount of the catalyst and ligand solutions to each reaction vial.

  • Add the reaction solvent (e.g., anhydrous dioxane) to each vial.

  • Seal the vials and place them in a heating block at the desired temperature (e.g., 100 °C).

  • Monitor the reactions at regular intervals (e.g., 2, 4, 8, 24 hours) by TLC or LC-MS to determine the optimal ligand.[17]

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(Ln) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Scenario 2: Buchwald-Hartwig Amination

I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish. How can I improve the conversion?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[18][19] Similar to Suzuki couplings, reactions with aryl chlorides can be challenging.[20]

Potential Causes & Solutions:

  • Catalyst-Ligand Mismatch: The choice of ligand is critical for a successful Buchwald-Hartwig amination.

    • Insight: The ligand must facilitate both the oxidative addition of the aryl chloride and the reductive elimination of the desired amine product.

    • Troubleshooting Steps:

      • Ligand Screening: If a general-purpose ligand is failing, screen specialized ligands developed for C-Cl amination. Josiphos-type ligands or Buchwald's biarylphosphine ligands are excellent candidates. For primary amines, BrettPhos is a good choice.[18]

  • Base Selection: The base deprotonates the amine nucleophile and facilitates the catalytic cycle.

    • Insight: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

    • Troubleshooting Steps:

      • Base Strength: Ensure you are using a sufficiently strong base. If NaOtBu is not effective, consider switching to LHMDS.

      • Base Solubility: The solubility of the base can be a factor. Using a combination of bases or additives can sometimes improve results.

  • Solvent Effects and Rigorous Inert Conditions: These reactions are often highly sensitive to air and moisture.[20]

    • Insight: Oxygen can oxidize the phosphine ligands and the palladium catalyst, leading to deactivation. Water can react with the strong bases used.

    • Troubleshooting Steps:

      • Degassing: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling argon through the solvent.[2]

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

Visualization: Troubleshooting Buchwald-Hartwig Reactions

Buchwald_Hartwig_Troubleshooting Start Low Conversion Ligand Screen Ligands (e.g., Josiphos, BrettPhos) Start->Ligand Base Change Base (e.g., NaOtBu to LHMDS) Start->Base Solvent Ensure Anhydrous/ Degassed Solvent Start->Solvent Temp Increase Temperature Start->Temp Result Improved Conversion Ligand->Result Base->Result Solvent->Result Temp->Result

Caption: Decision tree for troubleshooting low conversion in Buchwald-Hartwig aminations.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr)

My SNAr reaction with this compound and a nucleophile (e.g., an alcohol or thiol) is not proceeding to completion. What should I consider?

SNAr reactions on electron-deficient heterocycles are common, but can be sluggish without proper optimization.[21][22]

Potential Causes & Solutions:

  • Insufficient Nucleophile Strength/Activation: The nucleophile must be strong enough to attack the electron-deficient pyrimidine ring.

    • Insight: Neutral nucleophiles like alcohols or thiols are often not reactive enough on their own. They typically require deprotonation with a base to form the more nucleophilic alkoxide or thiolate.

    • Troubleshooting Steps:

      • Add a Base: Use a suitable base to deprotonate your nucleophile. For alcohols, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. For thiols, a milder base like triethylamine (TEA) or K₂CO₃ may suffice.

  • Solvent Choice: The solvent can dramatically affect the rate of an SNAr reaction.

    • Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SNAr reactions as they solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive.

    • Troubleshooting Steps:

      • Solvent Screening: If the reaction is slow in a less polar solvent like THF, switch to DMF or DMSO.

  • Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier of forming the Meisenheimer complex.[22]

    • Insight: The stability of the intermediate and the rate of leaving group departure are temperature-dependent.

    • Troubleshooting Steps:

      • Increase Heat: If the reaction is slow at room temperature, gradually increase the temperature. Monitor for potential side reactions or decomposition at higher temperatures.

Experimental Protocol: Rigorous Drying of Solvents

  • Activation of Molecular Sieves: Place 3Å molecular sieves in a flask and heat under vacuum with a heat gun for 10-15 minutes. Alternatively, bake in an oven at >250 °C for at least 12 hours.[23] Allow to cool to room temperature under an inert atmosphere.

  • Solvent Drying: Add the activated molecular sieves (typically 10-20% m/v) to the solvent to be dried (e.g., THF, Toluene).[23]

  • Storage: Allow the solvent to stand over the molecular sieves for at least 24 hours before use.[23] For particularly sensitive reactions, it is best to distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers).[24][25]

Analytical Monitoring of Reactions

Effective troubleshooting relies on accurate monitoring of reaction progress.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative analysis of reaction progress. It is excellent for determining the consumption of starting materials and the appearance of new products.[26]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the conversion of starting material to product and can help identify byproducts.[17][27][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the products and can be used to determine the ratio of starting material to product in the crude reaction mixture.[26]

By systematically addressing these potential issues, you can significantly improve the conversion rates and overall success of your reactions with this compound.

References

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. (2013, November 1). Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3). Retrieved from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.). Retrieved from [Link]

  • 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem. (n.d.). Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016, August 9). Retrieved from [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Retrieved from [Link]

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. (2025, January 29). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives - Pandawa Institute Journals. (2025, May 18). Retrieved from [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (n.d.). Retrieved from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). Retrieved from [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC - NIH. (2023, February 28). Retrieved from [Link]

  • The Asymmetric Buchwald-Hartwig Amination Reaction - PubMed. (2022, December 19). Retrieved from [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). Retrieved from [Link]

  • Drying Solvents - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Preventing the Formation of Di-substituted Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the prevention of di-substituted and poly-substituted byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with selectivity in their reactions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

Q1: What are di-substituted byproducts and why are they a problem?

A: Di-substituted byproducts are molecules that have undergone a substitution reaction at two positions when the desired outcome is a mono-substituted product. In a typical scenario, a starting material with multiple reactive sites is intended to react with a reagent at only one of those sites. However, if the initial substitution reaction activates the molecule towards further substitution, or if the reaction conditions are not properly controlled, the product can react again to form a di-substituted species.

These byproducts are problematic for several reasons:

  • Reduced Yield: Formation of byproducts directly lowers the yield of the desired mono-substituted product.

  • Purification Challenges: Di-substituted byproducts often have similar physical properties (e.g., polarity, boiling point) to the desired product, making separation by common techniques like column chromatography or recrystallization difficult and time-consuming.

  • Wasted Reagents: The formation of unwanted byproducts consumes valuable starting materials and reagents.

  • Complex Characterization: The presence of multiple products complicates the analysis and characterization of the reaction mixture.

Q2: What are the main factors that lead to the formation of di-substituted byproducts?

A: The formation of di-substituted byproducts is primarily governed by the principles of chemoselectivity and regioselectivity.[1][2][3] Several key factors influence whether a reaction proceeds to a di-substituted state:

  • Activating Substituents: In electrophilic aromatic substitution, if the initial substituent is an activating group (e.g., -OH, -NH2, -OR, alkyl groups), it increases the electron density of the aromatic ring, making it more susceptible to further electrophilic attack than the starting material.[4][5][6] This often leads to ortho- and para-di-substituted products.[4][7]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures, prolonged reaction times, and high concentrations of reagents, can provide the necessary energy to overcome the activation barrier for a second substitution.[6][8]

  • Stoichiometry: Using an excess of the substituting reagent significantly increases the probability of multiple substitutions.

  • Steric Hindrance: The size of the initial substituent and the incoming electrophile can influence the position of the second substitution.[4][7][9][10][11] While large groups can sometimes hinder a second substitution, in other cases they may simply direct it to a less hindered position.

Troubleshooting Guides

This section provides practical advice for common scenarios where di-substitution is a problem.

Scenario 1: Electrophilic Aromatic Substitution

Problem: "I am trying to mono-brominate aniline, but I am getting a significant amount of the 2,4,6-tribromoaniline byproduct."

Underlying Cause: The amino group (-NH2) in aniline is a very strong activating group. It dramatically increases the electron density of the aromatic ring, making it highly reactive towards electrophiles. This high reactivity leads to multiple substitutions occurring readily.

Troubleshooting Steps & Solutions:

  • Reduce the Activating Effect with a Protecting Group: The most effective strategy is to temporarily "tame" the activating group.[12][13][14][15][16]

    • Protocol: Acetylation of Aniline to Acetanilide

      • Dissolve aniline in glacial acetic acid.

      • Add acetic anhydride to the solution and stir at room temperature.

      • The acetyl group (-COCH3) is added to the nitrogen, forming acetanilide. The lone pair on the nitrogen is now delocalized into the carbonyl group, significantly reducing its activating effect on the aromatic ring.

      • Perform the bromination on the acetanilide. You will now achieve selective mono-bromination, primarily at the para position due to the steric bulk of the acetyl group.[4]

      • Deprotect the amine by heating the brominated acetanilide in the presence of an acid or base to hydrolyze the amide bond, yielding the desired mono-bromoaniline.

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can help to favor the mono-substituted product.[8]

    • Control Stoichiometry: Use only one equivalent of the brominating agent.

Decision Workflow for Electrophilic Aromatic Substitution

EAS_Troubleshooting start Di-substitution Observed in EAS check_activating Is the existing substituent strongly activating? start->check_activating use_pg Use a Protecting Group to reduce activation check_activating->use_pg Yes modify_conditions Optimize Reaction Conditions check_activating->modify_conditions No end_mono Mono-substituted product achieved use_pg->end_mono check_sterics Consider Steric Hindrance modify_conditions->check_sterics bulky_reagent Use a bulkier electrophile to favor para-substitution check_sterics->bulky_reagent Ortho/Para mixture end_di Di-substitution persists check_sterics->end_di Meta-product bulky_reagent->end_mono

Caption: Troubleshooting workflow for di-substitution in EAS.

Scenario 2: Friedel-Crafts Alkylation

Problem: "My Friedel-Crafts alkylation of benzene is producing a mixture of mono-, di-, and poly-alkylated products."

Underlying Cause: The alkyl group introduced in the first step is an activating group, making the mono-alkylated product more reactive than the starting benzene.[5] This leads to a cascade of further alkylations. Additionally, carbocation rearrangements can lead to a mixture of isomeric products.

Troubleshooting Steps & Solutions:

  • Switch to Friedel-Crafts Acylation: This is the most common and effective solution.

    • Protocol: Friedel-Crafts Acylation followed by Reduction

      • React benzene with an acyl halide (or anhydride) and a Lewis acid catalyst (e.g., AlCl3). This forms a ketone.

      • The acyl group is a deactivating group, which prevents further substitution on the aromatic ring.[5][17]

      • The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H2NNH2, KOH).

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the starting aromatic compound, you increase the probability that the electrophile will react with a molecule of the starting material rather than the already alkylated product. This is often impractical on a large scale due to the amount of starting material required.

Comparative Data for Alkylation vs. Acylation

ReactionKey FeatureSelectivity IssueSolution
Friedel-Crafts Alkylation Alkyl group is activatingPolyalkylation is commonUse a large excess of arene
Friedel-Crafts Acylation Acyl group is deactivatingPolyacylation is avoidedSubsequent reduction to alkyl

Advanced Strategies for Preventing Di-substitution

Catalyst Design

The choice of catalyst can play a crucial role in controlling selectivity.[1][18]

  • Shape-Selective Catalysts: Zeolites and other porous materials can be designed with pore sizes that allow the entry of the reactant but are too small for the bulkier mono-substituted product to reorient for a second substitution.[19]

  • Ligand Modification in Metal-Catalyzed Reactions: In transition-metal-catalyzed cross-coupling reactions, the steric and electronic properties of the ligands on the metal center can be tuned to favor mono-substitution.[20][21] Bulky ligands can physically block the approach of the mono-substituted product to the catalytic center.

Use of Blocking Groups

In some cases, a specific position on a molecule can be temporarily blocked to direct substitution to another site.[5][17]

  • Sulfonation: The sulfonyl group (-SO3H) can be introduced as a bulky, deactivating, and meta-directing group.[5][17] It can be used to block the para position, forcing substitution to occur at the ortho position. The sulfonic acid group can then be removed by treatment with dilute acid.[5][17]

Workflow for Using a Blocking Group

Blocking_Group_Workflow start Desire for specific mono-substituted isomer (e.g., ortho) block Introduce a blocking group at the undesired position (e.g., para-sulfonation) start->block substitute Perform the desired substitution reaction (e.g., nitration) block->substitute deblock Remove the blocking group (e.g., desulfonation) substitute->deblock end_product Achieve desired mono-substituted isomer deblock->end_product

Caption: A generalized workflow for employing a blocking group.

By understanding the principles of reactivity and applying these strategic approaches, researchers can significantly improve the selectivity of their reactions and minimize the formation of unwanted di-substituted byproducts.

References

  • Chemoselectivity in Organic Synthesis. Algor Cards.
  • Electrophilic arom
  • 16.6: An Explanation of Substituent Effects. Chemistry LibreTexts.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
  • Protective Groups. Organic Chemistry Portal.
  • Protecting group. Wikipedia.
  • Protecting Groups. chem.iitb.ac.in.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. wiley.com.
  • Benefits of Protecting Groups in Organic Synthesis. Labinsights.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
  • Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. PubMed.
  • 151 CHM2211 Steric Effects on Electrophilic Arom
  • minimizing the formation of elimination products in substitution reactions. Benchchem.
  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications.
  • Catalyst design strategy to logically control product selectivity by tailoring void environments around active sites. Mines Repository.
  • Chemoselectivity and Regioselectivity.pdf. Scribd.
  • Strategies for Synthesizing Disubstituted Benzenes. OpenOChem Learn.
  • 5 Major Electrophilic Aromatic Substitution Reactions Activ
  • Understanding Stereoselectivity and Regioselectivity in Organic Chemistry.
  • Substitution Reactions of Benzene Deriv
  • Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing C
  • Design of catalysts for site-selective and enantioselective functionalization of non-activated primary C–H bonds.

Sources

Technical Support Center: Precision Functionalization of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Challenge: In 2,4-dichloropyrimidine (2,4-DCP) scaffolds, nucleophilic aromatic substitution (


) is governed by the competition between the C2 and C4 positions.[1][2] While C4 is electronically favored, "poor selectivity" typically manifests as an inseparable mixture of regioisomers (e.g., 60:40 or 70:30 ratios), leading to yield loss and purification bottlenecks.

The Electronic Bias: The C4 position is generally more electrophilic than C2.[3] This is because the nitrogen at N3 (para-like to C4) and N1 (ortho-like to C4) both activate the C4 position, whereas C2 is activated by two ortho-like nitrogens. Additionally, the LUMO coefficient is typically larger at C4.[3] However, steric hindrance, solvent polarity, and the nature of the nucleophile (hard vs. soft) can erode this preference.

Diagnostic & Decision Tree

Before altering your conditions, use this logic flow to identify the root cause of your selectivity loss.

SelectivityLogic Start START: Selectivity Issue SubstCheck Check C5/C6 Substituents Start->SubstCheck C5_EWG C5 = EWG (e.g., -NO2, -CF3) SubstCheck->C5_EWG Activates C4 C6_EDG C6 = EDG (e.g., -OMe, -NHR) SubstCheck->C6_EDG Deactivates C4 Unsub Unsubstituted (H at C5/C6) SubstCheck->Unsub Baseline Outcome1 High C4 Selectivity (Standard SNAr) C5_EWG->Outcome1 Strong Bias Outcome3 C2 Selectivity Possible (Electronic Reversal) C6_EDG->Outcome3 Steric/Electronic Push NuCheck Nucleophile Type Unsub->NuCheck Amine Amine (Primary/Secondary) NuCheck->Amine Mod. C4 Bias Alkoxide Alkoxide/Thiolate NuCheck->Alkoxide Low Selectivity Outcome2 Mixed Isomers (Requires Optimization) Amine->Outcome2 Temp/Base Sensitive Alkoxide->Outcome2 Coordination Effects

Figure 1: Decision tree for predicting regioselectivity based on substrate electronics and nucleophile class.

Troubleshooting Guides (FAQ Format)

Scenario A: "I want the C4 product, but I'm getting ~20% C2 impurity."

Root Cause: This is the classic kinetic vs. thermodynamic control issue. While C4 is the kinetic product, high temperatures or strong, small nucleophiles can overcome the activation energy barrier for C2, eroding selectivity.

Troubleshooting Steps:

  • Temperature Control: Lower the reaction temperature to 0°C or -78°C. The activation energy (

    
    ) for C4 attack is lower; reducing thermal energy maximizes the rate difference (
    
    
    
    ).
  • Base Selection: Switch from inorganic bases (

    
    , 
    
    
    
    ) to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . Inorganic bases can generate highly reactive anionic nucleophiles that are less selective.
  • Lewis Acid Additives: Add 1.0 eq of ZnCl₂ or Lanthanide triflates . Lewis acids coordinate to the pyrimidine nitrogens. Coordination at N3 is often preferred sterically, which further activates C4 towards nucleophilic attack.

  • Solvent Switch: Move from polar protic (MeOH, EtOH) to polar aprotic solvents (THF, DCM). Protic solvents can stabilize the transition states of both pathways via H-bonding, potentially leveling the energy landscape.

Scenario B: "I need to functionalize C2, but C4 reacts first."

Root Cause: You are fighting the natural electronic bias of the ring. Direct


 at C2 on a 2,4-dichloro substrate is rarely feasible with high yield without specific catalysts or blocking groups.

Troubleshooting Steps:

  • The "Dummy" Strategy (Standard): React C4 first with a sacrificial nucleophile (e.g., thiomethoxide) that can be removed or displaced later, then react C2.

  • Reverse Selectivity via C6-Modification: If your scaffold allows, installing an electron-donating group (EDG) at C6 (e.g., -OMe) can deactivate C4 sufficiently to allow C2 attack, or at least equilibrate the reactivity [1].

  • Palladium Catalysis: Unlike

    
    , Pd-catalyzed cross-couplings can sometimes be tuned to C2 using specific bulky ligands (e.g., NHC ligands) that sterically avoid the C4 position, although C4 is still the default for standard Suzuki couplings [4].
    
Scenario C: "I cannot separate the regioisomers by chromatography."

Root Cause: 2-substituted and 4-substituted pyrimidines often have nearly identical


 values due to similar polarities.

Troubleshooting Steps:

  • Chemical Separation: If one isomer is formed in significant excess (e.g., >80%), try recrystallization from EtOH/Heptane. The symmetric nature of some byproducts often leads to different lattice energies.

  • Derivatization: If the nucleophile was an amine, the resulting secondary amines might have different pKa values. Try an acid-wash extraction (careful pH titration) to selectively protonate and extract the more basic isomer into the aqueous layer.

Optimized Protocols

Protocol 1: High-Selectivity C4-Amination of 2,4-Dichloropyrimidine

Target: >95:5 regioselectivity for C4.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.05 eq)

  • Base: DIPEA (1.2 eq)

  • Solvent: THF (Anhydrous) or n-BuOH (if heating is required)

  • Additive: ZnCl₂ (0.5 eq - Optional, for stubborn substrates)

Workflow:

  • Setup: Dissolve 2,4-DCP in THF (0.2 M) under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C (ice bath). Critical: Do not add amine at room temp.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine over 15 minutes.

    • Why? Keeping local concentration of amine low prevents "double attack" (displacing both Cls).

  • Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If conversion is <10%, warm slowly to RT. Do not heat to reflux unless necessary.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Validation: 1H NMR is required to distinguish isomers.

    • C4-product: The C6-H proton usually appears as a doublet (J ~5-6 Hz) coupled to C5-H.

    • C2-product: The symmetry might differ, but NOE (Nuclear Overhauser Effect) between the added amine and the C5-H is the gold standard for confirmation.

Data Summary: Solvent & Base Effects on Selectivity
SolventBaseTempC4:C2 Ratio (Approx)Notes
THF DIPEA 0°C 95:5 Recommended Standard
EtOH

25°C80:20Protic solvent erodes selectivity
DMF

60°C60:40High polarity + heat = poor selectivity
TolueneNone100°C50:50Thermal equilibration

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the "Danger Zone" where selectivity is lost.

ReactionPathway Reactants 2,4-DCP + Amine TS_C4 TS (C4 Attack) Lower Ea Reactants->TS_C4 Kinetic Path (0°C) TS_C2 TS (C2 Attack) Higher Ea Reactants->TS_C2 Thermal Path (>RT) Meisenheimer_C4 Meisenheimer Complex (Stabilized by N1/N3) TS_C4->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Complex (Less Stable) TS_C2->Meisenheimer_C2 Product_C4 C4-Amino Product (Major) Meisenheimer_C4->Product_C4 -HCl Product_C2 C2-Amino Product (Minor/Impurity) Meisenheimer_C2->Product_C2 -HCl

Figure 2: Kinetic competition between C4 and C2 pathways. Low temperature favors the green (upper) path.

References

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]

  • Stroup, B. W., et al. "The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas."[4] The Journal of Organic Chemistry, 2007, 72(26), 10194-10210.[4] [Link]

  • Arrechea, P. L., & Buchwald, S. L. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society, 2016. [Link]

  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[5] [Link]

Sources

Addressing mass and heat transfer limitations in large-scale pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Scope: Mass/Heat Transfer Optimization in Heterocyclic Chemistry

Executive Summary: The Scale-Up Paradox

Scaling up pyrimidine synthesis—whether via the classic Biginelli reaction, Pinner synthesis, or modern condensation routes—presents a fundamental engineering paradox. The thermodynamic drive required for ring closure often generates significant exotherms, while the resulting heterocyclic cores frequently exhibit poor solubility, leading to rapid precipitation.

In small-scale batch (100 mg - 10 g), these issues are masked by high surface-area-to-volume (SAV) ratios. At pilot scale (>1 kg), they manifest as thermal runaways and mass transfer limitations (slurry formation), causing yield collapse and impurity profiles that threaten regulatory compliance.

This guide addresses these specific failure modes using a First-Principles Engineering approach, transitioning from passive batch management to active process control.

Module A: Thermal Management (Heat Transfer)

Issue: Uncontrolled exotherms during the condensation step leading to "hotspots" and degradation.

Q: "My reactor temperature spikes uncontrollably during the aldol condensation step of the Biginelli reaction. How do I manage this at 5kg scale?"

Diagnosis: You are experiencing a surface-area-to-volume (SAV) mismatch . In a 5L flask, your SAV is roughly


. In a 500L reactor, it drops to ~

. The heat generation rate (

) exceeds the heat removal rate (

), creating adiabatic conditions in the reactor core.

The Fix: Transition from Batch to Continuous Flow To maintain the precise temperature control required for selectivity, you must decouple residence time from heat transfer capacity.

Protocol 1: Heat Flux Validation & Flow Transition

This protocol validates if your reaction requires a microreactor setup.

  • Determine Adiabatic Temperature Rise (

    
    ): 
    
    • Measure the heat of reaction (

      
      ) using Differential Scanning Calorimetry (DSC).
      
    • Calculate

      
      
      
    • Rule of Thumb: If

      
      , batch scale-up is unsafe without active dosing control.
      
  • Calculate Damköhler Number (

    
    ): 
    
    • If

      
      , the reaction is faster than your mixing; hotspots are inevitable in batch.
      
  • Implementation (Flow Reactor):

    • Use a Tubular Reactor (PFA/Stainless Steel) with a diameter

      
       to increase SAV to 
      
      
      
      .
    • Cooling: Submerge the reactor coil in a thermostat bath. The high SAV ensures the internal fluid temperature matches the bath temperature within seconds, effectively "clamping" the exotherm.

Reference: Kappe, C. O., et al. "Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions."[1] Chem. Asian J.[1] (2010).[1]

Module B: Mass Transfer (Solids & Mixing)

Issue: Product precipitates as a thick slurry, clogging impellers and stopping the reaction.

Q: "We observe a 40% yield drop scaling from 10g to 1kg due to slurry formation. The reaction stalls."

Diagnosis: This is a Mass Transfer Limitation . In heterocycle synthesis, the pyrimidine core often crystallizes upon formation. In batch, this slurry creates "dead zones" where reagents cannot diffuse to the active site. In standard flow reactors, this causes channel blockage.

The Fix: Active Mixing & Oscillatory Flow Passive diffusion is insufficient. You need active chaotic advection .

Protocol 2: Handling Slurries in Flow (The "Active" Strategy)

Standard plug flow reactors (PFR) will clog. Use this modified setup.

ParameterStandard PFRRecommended: CSTR Cascade or Oscillatory Flow
Mixing Mechanism Diffusion (Laminar)Active Agitation / Baffled Oscillation
Solids Tolerance < 2% w/wUp to 40% w/w
Residence Time FixedDecoupled from flow rate

Step-by-Step Workflow:

  • Solvent Switch: Evaluate solvent systems (e.g., Ethanol/Water vs. DMF) to optimize solubility at reaction temperature, not just ambient.

  • Reactor Choice:

    • Option A (CSTR Cascade): Use a series of miniature Continuous Stirred Tank Reactors. Each stage handles a portion of the conversion, preventing massive precipitation in one spot.

    • Option B (Oscillatory Baffled Reactor - OBR): Superimpose an oscillatory motion (0.5–5 Hz) on the net flow. This keeps solids suspended via vortex generation, ensuring constant

      
       (mass transfer coefficient).
      
  • Sonication: Integrate an inline ultrasonic transducer to prevent wall-fouling and break up agglomerates.

Reference: Ley, S. V., et al. "Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients."[2] Angew. Chem. Int. Ed. (2015).[2][3]

Visualizing the Solution

The following diagram illustrates the decision logic and the engineered flow setup for handling exothermic, precipitate-heavy pyrimidine synthesis.

PyrimidineScaleUp cluster_setup Recommended Flow Setup Start Scale-Up Challenge Analysis Analyze Reaction (DSC & Viscosity) Start->Analysis Decision Primary Limitation? Analysis->Decision Heat Thermal Runaway (High Exotherm) Decision->Heat ΔT_ad > 50°C Mass Mass Transfer (Slurry/Precipitation) Decision->Mass Solids > 5% Sol_Heat Microreactor (PFR) High SAV Ratio Inductive Heating Heat->Sol_Heat Sol_Mass Oscillatory Baffled Reactor or CSTR Cascade Active Mixing Mass->Sol_Mass Outcome High Yield Controlled Selectivity Sol_Heat->Outcome Sol_Mass->Outcome Feed Reagent Feeds (Pumps) Mixer Active Mixer (T-Junction/Static) Feed->Mixer Reactor Reactor Coil (Temp Control) Mixer->Reactor BackPressure BPR (Pressure Control) Reactor->BackPressure

Caption: Decision matrix for selecting reactor geometry based on thermal vs. mass transfer limitations.

Module C: Process Validation (Self-Validating Systems)

Issue: How do I ensure the flow system is actually performing as predicted?

Q: "I set up the flow reactor, but yields are inconsistent. How do I debug?"

Diagnosis: You likely have Residence Time Distribution (RTD) broadening . If the flow isn't true "plug flow" (due to laminar drag or dead zones), some molecules exit too fast (low conversion) and some stay too long (degradation).

Protocol 3: The Tracer Pulse Test (RTD Check)

Perform this BEFORE introducing expensive reagents.

  • Setup: Run pure solvent through your system at the target flow rate.

  • Injection: Inject a pulse of UV-active tracer (e.g., Acetone or a dye) at the inlet (

    
    ).
    
  • Detection: Monitor UV absorbance at the outlet.

  • Analysis:

    • Plot Concentration vs. Time.

    • Ideal: A sharp, narrow Gaussian peak.

    • Fail: A long "tail" indicates back-mixing or stagnation zones (common in slurry handling).

    • Correction: If tailing occurs, increase flow rate (Reynolds number) or insert static mixers to induce turbulence.

References & Authority

  • Razzaq, T., & Kappe, C. O. (2010).[1] "Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions." Chemistry – An Asian Journal.[1]

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015).[2] "Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients."[2] Angewandte Chemie International Edition.

  • Nagarajaiah, H., et al. (2016).[3][4] "Biginelli reaction: an overview." Wikipedia / Organic Chemistry Portal.

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews.

Sources

Validation & Comparative

Validating the Structure of 4-Chloro-2-ethylpyrimidine Derivatives: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Context: Drug discovery workflows involving pyrimidine scaffolds.

Executive Summary

In medicinal chemistry, the 4-chloro-2-ethylpyrimidine scaffold is a "privileged structure"—a core building block for kinase inhibitors, antivirals, and CNS agents. Its utility lies in the reactivity of the C4-chlorine atom (via SNAr) and the lipophilic anchor provided by the C2-ethyl group.

However, validating derivatives of this scaffold presents a specific analytical "blind spot." Standard 1D


H NMR often fails to definitively prove regioselectivity because the pyrimidine ring creates a system of quaternary carbons and heteroatoms that break scalar coupling networks.

This guide objectively compares validation methodologies, moving from basic 1D characterization to the industry "Gold Standard" (2D HMBC), and provides a self-validating protocol to ensure structural certainty before biological testing.

The Structural Challenge

When derivatizing this compound (typically displacing the Cl with a nucleophile), three primary structural risks arise that 1D NMR cannot easily distinguish:

  • Regioisomeric Ambiguity: Did the nucleophile attack C4 (desired) or C6? (Less likely electronically, but possible under forcing conditions or with specific catalysts).

  • Hydrolysis Artifacts: Did the chlorine displace, or did moisture hydrolyze the bond to form a pyrimidinone (tautomerizing to a hydroxy-pyrimidine)?

  • N-Alkylation vs. Substitution: If the nucleophile is ambident, did it attack via the intended atom?

Visualizing the Problem

The following diagram illustrates the connectivity gaps that necessitate advanced NMR.

G cluster_outcomes Potential Outcomes (Indistinguishable by 1D 1H NMR) Start This compound Reaction Reaction (+ Nucleophile) Start->Reaction Product Target: C4-Substitution Reaction->Product Hydrolysis Artifact: C4-OH (Hydrolysis) Reaction->Hydrolysis Isomer Rare: C6-Substitution Reaction->Isomer

Figure 1: The "Ambiguity Map" showing how a single reaction can yield spectrally similar outcomes.

Comparative Analysis of Validation Methods

The following table compares the efficacy of different analytical techniques for this specific scaffold.

FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Advanced 2D NMR (HSQC + HMBC)Method C: Orthogonal (LC-MS / X-Ray)
Primary Utility Purity check; functional group count.Definitive connectivity ; regiochemistry.Molecular weight confirmation; absolute configuration.
Blind Spot Cannot "see" across the Nitrogen atoms. Quaternary C2, C4, C6 are often silent in

H.
Requires higher concentration (>5 mg) for good S/N.LC-MS cannot distinguish regioisomers (same mass). X-Ray is slow/crystal-dependent.
Certainty Level Low (Inferred)High (Direct Evidence)Medium (Mass) to Absolute (X-Ray)
Throughput High (5 mins)Medium (30-60 mins)High (LC-MS) to Low (X-Ray)
Recommendation Screening Only Validation Standard Confirmation Only

The Self-Validating Protocol (The "Gold Standard")

To certify the structure of a this compound derivative, you must establish a "closed loop" of connectivity using HMBC (Heteronuclear Multiple Bond Correlation) .

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyrimidines.
    • Reason: Pyrimidines often stack in CDCl

      
      , causing concentration-dependent shifts. DMSO minimizes aggregation and slows proton exchange for any N-H or O-H protons present.
      
  • Concentration: Minimum 10 mg in 600 µL (for 2D experiments).

  • Tube: High-quality 5mm tube (prevent shimming artifacts).

Step 2: The Logic of Assignment (The "Smoking Gun")

You are looking for specific 3-bond correlations (


)  that bridge the "silent" zones.
  • The Anchor (Ethyl Group):

    • Identify the ethyl triplet (~1.2 ppm) and quartet (~2.8 ppm).

    • HMBC Check: The methylene protons (quartet) must show a strong correlation to the quaternary C2 carbon. This identifies C2 definitively (typically ~165-170 ppm).

  • The Ring Closure:

    • The pyrimidine ring proton H5 (doublet, ~6.5-7.5 ppm) is your only "eye" on the ring.

    • HMBC Check: H5 should correlate to C4 and C6 .

    • Differentiation: C4 (attached to your new nucleophile) will have a distinct chemical shift compared to C6 (usually unsubstituted).

  • The Nucleophile Connection (Critical):

    • If you substituted at C4, the protons on your nucleophile (e.g., N-CH

      
      ) must show an HMBC correlation to the same carbon  that H5 correlates to (C4).
      
    • Self-Validation: If the nucleophile protons correlate to a carbon that H5 does not see, or if they correlate to C2, you have the wrong isomer.

Visualizing the Connectivity Logic

HMBC cluster_ring The Pyrimidine Triangle cluster_legend Legend Ethyl_H Ethyl -CH2- (H) C2 C2 (Quaternary) Ethyl_H->C2 3J (Defines Anchor) C4 C4 (Substituted) C6 C6 (H-bearing) H5 H5 (Ring Proton) H5->C4 3J H5->C6 2J/3J Nuc_H Nucleophile -H Nuc_H->C4 CRITICAL PROOF key Red Arrows = HMBC Correlations

Figure 2: The HMBC "Truth Table." The convergence of arrows at C4 confirms the substitution position.

Reference Data: Expected Chemical Shifts

Note: Values are illustrative for DMSO-


 and vary by substituent.
Atom PositionNucleusTypical Shift (

)
MultiplicityKey HMBC Correlation
Ethyl -CH


H
1.2 - 1.3 ppmTripletCorrelates to Ethyl -CH

Ethyl -CH


H
2.6 - 2.9 ppmQuartetStrong to C2
C2

C
165 - 172 ppmQuaternarySeen by Ethyl -CH

C4 (Substituted)

C
160 - 165 ppmQuaternarySeen by Nucleophile-H & H5
H5

H
6.5 - 7.2 ppmDoublet (

Hz)
Correlates to C4 & C6
C5

C
100 - 110 ppmCHDirect HSQC to H5
H6

H
8.0 - 8.5 ppmDoublet (

Hz)
Correlates to C2 & C4

Technical Insight: The coupling constant


 is characteristically 4.5 – 6.0 Hz  for pyrimidines. If you see a singlet for H5/H6, check for accidental equivalence or substitution at C5.

Troubleshooting & Common Pitfalls

Scenario A: "I see the ethyl group, but the ring protons are messy."
  • Cause: Rotamers. If your nucleophile is bulky (e.g., a piperazine or morpholine), rotation around the C4-N bond might be slow on the NMR timescale.

  • Solution: Run the NMR at elevated temperature (e.g., 350K in DMSO-

    
    ) to coalesce the rotamers into sharp signals.
    
Scenario B: "C2 and C4 are too close to distinguish."
  • Cause: Electronic similarity.

  • Solution: Use 1,1-ADEQUATE (if high concentration available) or rely on the intensity of the HMBC cross-peak. The Ethyl-to-C2 correlation is usually sharper and more intense than long-range ring correlations.

Scenario C: "Mass spec says correct mass, but C4 shift is upfield (~155 ppm)."
  • Cause: You likely have the O-isomer (pyrimidinone tautomer) rather than the N-substituted product, or hydrolysis occurred.

  • Check: Look for a broad OH/NH peak >10 ppm.

References

  • Review of Pyrimidine NMR Properties

    • Title: A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
    • Source: BenchChem.[1]

  • HMBC Methodology for Heterocycles

    • Title: J(C,H) correlations in the HMBC NMR spectrum.[2]

    • Source: ResearchG
    • URL:[Link]

  • Distinguishing N vs O Alkylation

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[3][4]

    • Source: PubMed / Journal of Antibiotics.
    • URL:[Link]

  • Chemical Shift Database

    • Title: NMR Chemical Shifts of Common Laboratory Solvents and Impurities.[5]

    • Source: Organometallics (ACS Public
    • URL:[Link]

Sources

A Comparative Guide to the Reproducibility of Published Synthesis Methods for 4-Chloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-2-ethylpyrimidine

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its pyrimidine core, substituted with a reactive chlorine atom at the 4-position and an ethyl group at the 2-position, allows for diverse functionalization, making it a valuable precursor for targeted therapies. The reliability and efficiency of its synthesis are therefore of paramount importance for drug discovery and development pipelines. This guide will focus on the most prevalent and practical synthetic route: a two-step process involving the initial construction of the pyrimidine ring to form 2-ethyl-4-hydroxypyrimidine, followed by a chlorination step to yield the final product.

Method 1: The Classic Two-Step Synthesis: From Hydroxypyrimidine to Chloro-Derivative

The most established and widely adaptable method for synthesizing this compound involves two key transformations:

  • Pyrimidine Ring Formation: Synthesis of the precursor, 2-ethyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-ethylpyrimidin-4(3H)-one).

  • Chlorination: Conversion of the hydroxyl group to a chloro group.

This section will dissect each step, providing a detailed, reproducible protocol and a discussion of the underlying chemical principles.

Part A: Synthesis of 2-Ethyl-4-hydroxypyrimidine

The construction of the pyrimidine ring is typically achieved through the condensation of a three-carbon component with an amidine. While specific literature for the direct synthesis of 2-ethyl-4-hydroxypyrimidine is sparse, a robust and adaptable method can be derived from a patent detailing the synthesis of structurally similar 4-hydroxypyrimidines. The following protocol is adapted from a procedure for a related compound, providing a strong starting point for a reproducible synthesis.

Reaction Principle: This synthesis is a classic example of a cyclocondensation reaction. A β-ketoester (or a related derivative) reacts with an amidine in the presence of a base. The base deprotonates the active methylene group of the β-ketoester, which then acts as a nucleophile, attacking the amidine carbon. Subsequent intramolecular condensation and dehydration lead to the formation of the stable pyrimidine ring. For the synthesis of 2-ethyl-4-hydroxypyrimidine, propionamidine is the appropriate amidine to introduce the 2-ethyl group.

Experimental Protocol: Synthesis of 2-Ethyl-4-hydroxypyrimidine

This protocol is based on the general method described in European Patent EP0326389B1 for the synthesis of 6-alkyl-4-hydroxypyrimidines.

  • Reagents and Materials:

    • Methyl 3-amino-2-pentenoate (or a suitable β-ketoester like ethyl 3-oxopentanoate)

    • Propionylamide

    • Sodium methoxide solution (e.g., 28% in methanol)

    • n-Butanol

    • Concentrated sulfuric acid (for neutralization)

    • Acetone (for recrystallization)

  • Procedure:

    • To a reaction vessel equipped with a distillation apparatus, add a 28% methanolic solution of sodium methoxide. Heat the solution to distill off the methanol until the internal temperature reaches approximately 110 °C.

    • Prepare a solution of methyl 3-amino-2-pentenoate and propionylamide in n-butanol.

    • Slowly add the n-butanol solution dropwise to the sodium methoxide mixture while continuing to distill off the solvent, maintaining the internal temperature at 110 °C.

    • After the addition is complete, continue heating the reaction mixture at 110 °C for an additional 2-3 hours.

    • Cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated sulfuric acid.

    • Filter off the precipitated inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the n-butanol.

    • Recrystallize the resulting crude product from acetone to yield purified 2-ethyl-4-hydroxypyrimidine.

Expected Outcome and Characterization:

While the direct yield for 2-ethyl-4-hydroxypyrimidine is not explicitly reported in the cited patent, the synthesis of the analogous 6-ethyl-2-methyl-4-hydroxypyrimidine proceeded with a high yield (87.1 mol %)[1]. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part B: Chlorination of 2-Ethyl-4-hydroxypyrimidine

The conversion of the 4-hydroxyl group to a chloro group is a critical step. Traditional methods often employ a large excess of phosphorus oxychloride (POCl₃) as both the reagent and solvent. However, more modern, environmentally conscious, and safer methods have been developed. This guide will focus on a highly reproducible, solvent-free method.

Reaction Principle: The chlorination of a hydroxypyrimidine with phosphorus oxychloride proceeds via the formation of a phosphate ester intermediate. The pyrimidine nitrogen attacks the phosphorus atom of POCl₃, leading to the formation of a pyridinium-like intermediate. Subsequent nucleophilic attack by a chloride ion on the 4-position of the pyrimidine ring, with the departure of the phosphate group, results in the formation of the desired 4-chloropyrimidine. The presence of a base, such as pyridine, can facilitate the reaction.

Experimental Protocol: Solvent-Free Chlorination of 2-Ethyl-4-hydroxypyrimidine

This protocol is based on the general and scalable method described by G. L. Sommen et al. in "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃".[2]

  • Reagents and Materials:

    • 2-Ethyl-4-hydroxypyrimidine

    • Phosphorus oxychloride (POCl₃)

    • Pyridine

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a Teflon-lined stainless steel reactor, add 2-ethyl-4-hydroxypyrimidine (1.0 eq.), phosphorus oxychloride (1.0 eq.), and pyridine (1.0 eq.).

    • Seal the reactor and heat the mixture to 140-160 °C for 2 hours with stirring.

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully open the reactor in a well-ventilated fume hood and quench the reaction mixture by slowly adding it to crushed ice or cold water.

    • Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Expected Outcome and Characterization:

This solvent-free method is reported to provide high yields (often >80-95%) and purity of the chlorinated products for a variety of hydroxypyrimidines[2]. The final product, this compound, should be a liquid or a low-melting solid and can be characterized by ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis to confirm its identity and purity.

Comparison of Synthesis Methods

ParameterMethod 1A: Hydroxypyrimidine SynthesisMethod 1B: Solvent-Free Chlorination
Starting Materials Methyl 3-amino-2-pentenoate, Propionylamide, Sodium Methoxide2-Ethyl-4-hydroxypyrimidine, POCl₃, Pyridine
Key Reagents Sodium MethoxidePhosphorus Oxychloride
Solvent n-ButanolSolvent-Free
Temperature ~110 °C140-160 °C
Reaction Time 2-3 hours2 hours
Reported Yield High (by analogy)Very High (>80-95%)
Work-up Neutralization, Filtration, RecrystallizationQuenching, Extraction, Drying
Safety Considerations Use of strong base (sodium methoxide)Use of corrosive and water-reactive POCl₃, reaction under pressure
Environmental Impact Use of organic solvent (n-butanol)Minimal solvent waste
Scalability Readily scalableDemonstrated to be scalable to kilogram quantities[2]

Visualizing the Workflow

Diagram 1: Synthesis of 2-Ethyl-4-hydroxypyrimidine

G cluster_0 Step 1: Pyrimidine Ring Formation Start Methyl 3-amino-2-pentenoate + Propionylamide + Sodium Methoxide in n-Butanol Reaction Heat to 110°C (2-3 hours) Start->Reaction Neutralization Cool and Neutralize with H₂SO₄ Reaction->Neutralization Filtration Filter Inorganic Salts Neutralization->Filtration Concentration Concentrate Filtrate Filtration->Concentration Recrystallization Recrystallize from Acetone Concentration->Recrystallization Product_A 2-Ethyl-4-hydroxypyrimidine Recrystallization->Product_A

Caption: Workflow for the synthesis of the 2-ethyl-4-hydroxypyrimidine intermediate.

Diagram 2: Chlorination of 2-Ethyl-4-hydroxypyrimidine

G cluster_1 Step 2: Solvent-Free Chlorination Start_B 2-Ethyl-4-hydroxypyrimidine + POCl₃ + Pyridine (in sealed reactor) Reaction_B Heat to 140-160°C (2 hours) Start_B->Reaction_B Quenching Cool and Quench on ice/water Reaction_B->Quenching pH_Adjust Adjust pH to 8-9 (Na₂CO₃ solution) Quenching->pH_Adjust Extraction Extract with Ethyl Acetate pH_Adjust->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Product_B This compound Drying_Concentration->Product_B

Caption: Workflow for the solvent-free chlorination to yield the final product.

Conclusion and Recommendations

The two-step synthesis of this compound, commencing with the formation of 2-ethyl-4-hydroxypyrimidine followed by a solvent-free chlorination with phosphorus oxychloride, presents a highly reproducible and scalable route. The adaptation of the hydroxypyrimidine synthesis from a reliable patent provides a strong basis for achieving high yields. The subsequent chlorination step, as detailed in the peer-reviewed literature, offers significant advantages in terms of efficiency, safety, and environmental impact over traditional methods that use excess POCl₃.

For researchers and drug development professionals, this guide provides a robust and well-documented pathway to obtaining this compound. It is recommended to perform small-scale pilot reactions to optimize conditions for both steps before scaling up. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling sodium methoxide and phosphorus oxychloride.

References

  • Sommen, G. L., et al. (2007). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 12(11), 2585-2590. [Link]

  • Brown, D. J. (1962). The Pyrimidines. John Wiley & Sons, Inc.
  • European Patent Office. (1990). Process for preparing 4-hydroxypyrimidine. EP0326389B1.
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-19. [Link]

  • European Patent Office. (1990). Process for preparing 4-hydroxypyrimidine. EP0326389B1, Example 4.

Sources

Comparison of different chlorinating agents for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of hydroxypyrimidines (pyrimidinones) to chloropyrimidines is a pivotal transformation in medicinal chemistry, serving as the gateway to nucleophilic aromatic substitution (


) for installing diverse functionality. While Phosphorus Oxychloride (

)
remains the industry standard, its atom economy and safety profile pose challenges.[1] This guide objectively compares

against Thionyl Chloride (

)
, Phosphorus Pentachloride (

)
, and Triphosgene , providing experimental protocols and mechanistic insights to optimize yield and safety.

Mechanistic Foundations: Overcoming the Activation Barrier

Hydroxypyrimidines exist in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. The lactam form typically predominates, making direct nucleophilic displacement difficult. Effective chlorination requires trapping the minor lactim tautomer or activating the amide oxygen into a leaving group.

Mechanism Comparison: Phosphorylation vs. Vilsmeier Activation

The choice of agent dictates the activation pathway.


 operates via O-phosphorylation , creating a dichlorophosphate leaving group. In contrast, Vilsmeier conditions (DMF catalysis) generate a highly reactive chloroiminium  species.

ChlorinationMechanism cluster_legend Activation Pathways Substrate Pyrimidinone (Lactam Form) Tautomer Hydroxypyrimidine (Lactim Form) Substrate->Tautomer Equilibrium Inter_P O-Phosphorylated Intermediate (-O-POCl2) Tautomer->Inter_P Attack on P Inter_V O-Imidoyl Intermediate Tautomer->Inter_V Attack on Chloroiminium POCl3 POCl3 + Base POCl3->Inter_P Product_P Chloropyrimidine Inter_P->Product_P Cl- Attack (SNAr) Vilsmeier SOCl2 + DMF (Vilsmeier Reagent) Vilsmeier->Inter_V Inter_V->Product_P Cl- Attack

Figure 1: Mechanistic divergence between Phosphoryl and Vilsmeier activation pathways.

Comparative Analysis of Chlorinating Agents

A. Phosphorus Oxychloride ( )[1][2][3][4][5][6][7][8][9]
  • Status: The "Gold Standard."

  • Pros: High reactivity; acts as both solvent and reagent; effective for unreactive substrates.

  • Cons: Hazardous workup (latent exotherms); poor atom economy in traditional reflux; strict moisture sensitivity.

  • Expert Insight: Traditional protocols use massive excess (10–15 equiv). Modern process chemistry proves that equimolar (1.0–1.5 equiv) amounts in a sealed reactor at higher temperatures (

    
    ) yield cleaner products with minimal waste.
    
B. Thionyl Chloride ( ) + DMF[2]
  • Status: The "Clean Workup" Alternative.

  • Pros: Byproducts are gaseous (

    
    , 
    
    
    
    ), simplifying purification; milder conditions (often reflux in toluene/DCM).
  • Cons: Less reactive than

    
     for electron-deficient pyrimidines; requires Vilsmeier activation (DMF) to proceed efficiently.
    
  • Expert Insight: Essential for substrates sensitive to phosphoric acid byproducts.

C. Triphosgene / Phosgene[10][11]
  • Status: The "Atom Economy" Specialist.

  • Pros: Converts to imidoyl chlorides efficiently; useful for stereoselective needs or when phosphorus residues must be avoided.

  • Cons: Extreme toxicity; requires strict safety engineering.

Performance Dashboard
Feature

(Standard)

(Solvent-Free)

/ DMF
Triphosgene
Reactivity HighVery HighModerateHigh
Temp Range Reflux (

)



Atom Economy PoorExcellentGoodGood
Workup Difficult (Quench)Simple (Distillation)Simple (Evaporation)Moderate
Safety CorrosiveHigh PressureToxic GasExtreme Toxicity
Typical Yield 85-95%90-98%70-85%80-90%

Experimental Protocols

Protocol A: High-Efficiency Solvent-Free Chlorination ( )

Best for: Scale-up, robust substrates, and minimizing waste.

  • Setup: Use a Teflon-lined stainless steel autoclave or heavy-walled pressure vial.

  • Reagents: Mix Hydroxypyrimidine (1.0 equiv) and

    
     (1.1 equiv). Add Pyridine (1.0 equiv) as a base.[1][2][3]
    
  • Reaction: Seal and heat to 150–160°C for 2–3 hours.

    • Note: The high temperature compensates for the lack of solvent and excess reagent.

  • Workup:

    • Cool to room temperature.

    • Quench: Pour slowly onto crushed ice/water (

      
      ). Maintain pH 8–9 with saturated 
      
      
      
      .[1]
    • Isolation: Filter the solid precipitate or extract with Ethyl Acetate.

  • Validation: This method often yields >90% purity without chromatography due to complete consumption of the limiting reagent (

    
    ).
    
Protocol B: Vilsmeier-Haack Conditions ( )

Best for: Acid-sensitive substrates or when phosphorus contamination is a concern.

  • Setup: Flame-dried round-bottom flask under Argon/Nitrogen.

  • Activation: Dissolve substrate (1.0 equiv) in dry Toluene or DCM. Add catalytic DMF (0.1–0.5 equiv).

  • Addition: Add

    
     (2.0–3.0 equiv) dropwise at 
    
    
    
    .
  • Reaction: Reflux (

    
     depending on solvent) for 4–6 hours. Monitor by TLC.
    
  • Workup:

    • Evaporate volatiles (

      
      , solvent) under reduced pressure.
      
    • Redissolve residue in DCM and wash with cold saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
Protocol C: The "Phosphotriazolide" Method (For Stubborn Substrates)

Best for: Highly sensitive or unreactive positions where standard


 fails.
  • Reagent Formation: In dry MeCN, mix

    
     (1.1 equiv) with 1,2,4-Triazole (3.5 equiv) and 
    
    
    
    (3.5 equiv) at
    
    
    . Stir 30 min to form the active phosphoryl triazolide.
  • Reaction: Add hydroxypyrimidine. Stir at RT or mild heat (

    
    ).
    
  • Mechanism: The triazole acts as a superior leaving group compared to chloride, facilitating the initial phosphorylation.

  • Displacement: If the final product requires a chlorine, add a chloride source (e.g., LiCl) or rely on the generated amine hydrochloride salts, though this method is often used to install the triazole as a leaving group for subsequent

    
     directly.
    

Critical Troubleshooting & Safety

The "Latent Exotherm" Hazard

When quenching


 reactions, a common error is adding water too quickly. 

can form a "crust" of phosphoric acid that encapsulates unreacted reagent. Physical agitation can suddenly break this crust, releasing a massive exotherm.
  • Solution: Always quench into ice-water with vigorous stirring. Maintain temperature

    
    .
    
Hydrolysis Reversion

Chloropyrimidines are electron-deficient and prone to hydrolysis back to the starting material during basic workup.

  • Solution: Perform the quench rapidly. Do not let the mixture sit at high pH for extended periods. Extract immediately once neutralized.

WorkflowSelection Start Start: Hydroxypyrimidine Scale Scale > 10g? Start->Scale Sensitive Acid/Phosphorus Sensitive? Scale->Sensitive No POCl3_SolventFree Protocol A: Equimolar POCl3 (160°C) Scale->POCl3_SolventFree Yes (Green/Safety) POCl3_Reflux Standard POCl3 Reflux Sensitive->POCl3_Reflux No SOCl2_DMF Protocol B: SOCl2 + cat. DMF Sensitive->SOCl2_DMF Yes

Figure 2: Decision matrix for selecting the optimal chlorination protocol.

References

  • Wang, H., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[3] Link

  • Mancuso, A. J., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[4] Link

  • Ryu, E. K., & MacCoss, M. (1981).[5] "New procedure for the chlorination of pyrimidine and purine nucleosides." Journal of Organic Chemistry, 46(13), 2819–2823. Link

  • Tasneem, et al. (2023). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 13, 27183-27218. Link

  • BenchChem. (2025). "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." BenchChem Technical Guides. Link

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Navigating the Structure-Activity Landscape of 4-Chloro-2-ethylpyrimidine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, underpinning a significant number of therapeutic agents. Its inherent ability to mimic endogenous purines allows for effective interaction with a wide array of biological targets, particularly protein kinases. This guide delves into the nuanced world of 4-Chloro-2-ethylpyrimidine analogs, offering a comparative analysis of their structure-activity relationships (SAR). By understanding how subtle molecular modifications influence biological outcomes, we can accelerate the design of more potent and selective drug candidates.

The this compound core is a privileged starting point for chemical exploration. The chlorine atom at the C4 position serves as a versatile synthetic handle, readily displaced by various nucleophiles to introduce diverse functionalities. The ethyl group at the C2 position can also be modified, although it is often retained to maintain key interactions within the target's binding site. This guide will explore the impact of substitutions at these key positions, drawing upon established principles of pyrimidine SAR to provide a predictive framework for analog design.

The Strategic Importance of the this compound Scaffold

The pyrimidine ring is a fundamental component of nucleic acids, rendering its derivatives prime candidates for interacting with ATP-binding sites in enzymes like kinases.[1] Kinase inhibitors have revolutionized cancer therapy, and the pyrimidine scaffold is a recurring motif in many FDA-approved drugs.[2] The 4-chloro substituent is particularly significant as it activates the pyrimidine ring for nucleophilic aromatic substitution, enabling the facile introduction of a wide range of chemical groups.[3] This synthetic tractability makes the this compound scaffold an attractive starting point for generating extensive libraries of analogs for high-throughput screening and lead optimization.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following sections dissect the SAR at key positions, providing insights into how different chemical modifications can modulate potency and selectivity.

The Crucial Role of the C4-Substituent

The C4 position is a primary site for diversification. The chlorine atom is typically displaced by amines, anilines, or other nucleophiles to introduce moieties that can form critical interactions with the target protein.

Key Insights:

  • Amino and Anilino Groups: The introduction of small, flexible amino groups or substituted anilines at the C4 position is a common strategy in the design of kinase inhibitors. These groups can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase domain.[4]

  • Impact of Anilino Substitution: The substitution pattern on the anilino ring can significantly impact activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring have been shown to modulate anticancer activity, suggesting that both electronic and steric factors are at play.[5]

  • Bulky Substituents: While larger, more complex substituents can be introduced, they may lead to a decrease in activity if they introduce steric hindrance that prevents optimal binding.[6]

Fine-Tuning Activity at the C2-Position

While this guide focuses on analogs with a C2-ethyl group, it's important to understand the role of this position in the broader context of pyrimidine SAR.

Key Insights:

  • Hydrophobic Interactions: The ethyl group at the C2 position often occupies a hydrophobic pocket within the ATP-binding site. Modifications to this group, such as increasing or decreasing its size, can be used to probe the dimensions of this pocket and optimize hydrophobic interactions.

  • Alternative Substituents: Replacing the ethyl group with other small alkyl or substituted alkyl groups can influence potency and selectivity. For instance, the introduction of a trifluoromethyl group has been shown to enhance the activity of some thiazolo[4,5-d]pyrimidine derivatives.[7]

Exploring the C5-Position

The C5 position of the pyrimidine ring offers another avenue for modification, although it is often less explored than the C2 and C4 positions.

Key Insights:

  • Steric Bulk and Polarity: Introducing small, polar, or non-polar substituents at the C5 position can influence the overall physicochemical properties of the molecule, such as solubility and membrane permeability. These modifications can also impact binding affinity by interacting with specific residues in the target's active site.

Comparative Analysis of Biological Activity

To illustrate the principles of SAR, the following table summarizes the hypothetical biological activities of a series of this compound analogs. The data is extrapolated from published studies on similar pyrimidine scaffolds and serves as a predictive guide for analog design.

Analog C4-Substituent Hypothetical Target Hypothetical IC50 (nM) Rationale for Predicted Activity
Parent -ClKinase X>10,000The chloro group is a good leaving group but does not typically form strong interactions with the target.
Analog 1 -NH2Kinase X500The small amino group can form key hydrogen bonds with the kinase hinge region.[4]
Analog 2 -NH-PhKinase X250The phenyl ring can engage in additional hydrophobic or pi-stacking interactions.
Analog 3 -NH-Ph-4-OMeKinase X100The electron-donating methoxy group can enhance binding affinity through favorable electronic interactions.[5]
Analog 4 -NH-Ph-4-ClKinase X150The electron-withdrawing chloro group can also positively influence activity, highlighting the complex nature of electronic effects.[5]
Analog 5 -NH-cHexKinase X800The bulky cyclohexyl group may introduce steric clashes, reducing binding affinity.[6]

Note: The IC50 values are hypothetical and intended for illustrative purposes to demonstrate SAR trends. Actual values would need to be determined experimentally.

Experimental Protocols for Evaluating Biological Activity

To validate the predicted activities of novel this compound analogs, robust and reproducible experimental assays are essential. The following sections detail standard protocols for assessing their anticancer and kinase inhibitory potential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (adenosine triphosphate)

    • Kinase buffer (containing MgCl2, MnCl2, DTT, etc.)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, substrate, and kinase buffer.

    • Add the diluted test compounds to the wells. A DMSO-only control is included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a specified time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known potent inhibitor for the target kinase as a positive control is crucial for validating the assay's performance.

Cell-Based Antiproliferative Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells. The MTT or resazurin assay is commonly used.[7]

Protocol:

  • Reagents and Materials:

    • Cancer cell line(s) of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with the diluted compounds and incubate for a specified period (typically 48-72 hours). Include a vehicle (DMSO) control.

    • Add the MTT or resazurin solution to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value.[8]

Trustworthiness: Performing the assay on multiple cancer cell lines and a non-cancerous cell line can provide insights into the compound's selectivity and potential toxicity.[9]

Visualizing the Path to Discovery

To better conceptualize the drug discovery workflow and the key relationships discussed, the following diagrams are provided.

SAR_Flowchart cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization cluster_3 Preclinical Development Start This compound Scaffold Synthesis Synthesize Analogs (Vary C4, C2, C5 substituents) Start->Synthesis KinaseAssay In Vitro Kinase Inhibition Assay Synthesis->KinaseAssay CellAssay Cell-Based Antiproliferative Assay Synthesis->CellAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR_Analysis CellAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Potent & Selective Hits Lead_Opt->Synthesis Iterative Design Preclinical In Vivo Efficacy & Toxicity Studies Lead_Opt->Preclinical

Caption: A workflow illustrating the iterative process of designing, synthesizing, and evaluating this compound analogs to identify preclinical candidates.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition by Pyrimidine Analog Kinase Protein Kinase ATP ATP Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation, Survival) ATP->Phosphorylated_Substrate Phosphate Transfer Substrate->Phosphorylated_Substrate Inhibitor This compound Analog Inhibitor->Kinase Binds to ATP-binding site

Caption: A simplified diagram showing how this compound analogs can inhibit kinase activity by competing with ATP for binding to the active site.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. A systematic approach to SAR studies, focusing on the strategic modification of the C4 and C2 positions, is critical for unlocking the full potential of this versatile chemical core. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can navigate the complex SAR landscape and identify promising lead compounds for further development. Future efforts should focus on exploring a wider range of substituents at all positions of the pyrimidine ring and employing computational modeling to refine the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.